Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSBFOOEPYPCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373408 | |
| Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4970-53-0 | |
| Record name | ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate properties
An In-depth Technical Guide to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Foreword: The Versatility of a Heterocyclic Scaffold
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the pursuit of novel molecular frameworks that offer both stability and diverse biological activity is paramount. Among these, heterocyclic compounds hold a place of distinction. This guide focuses on a particularly valuable building block: This compound .
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention due to its unique electronic properties, metabolic stability, and its capacity to act as a bioisostere for amide and ester functionalities, thereby enhancing pharmacokinetic profiles.[1] This compound, featuring both a reactive amino group and an ethyl ester moiety, serves as a versatile precursor for a vast array of more complex molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is the first step in harnessing its synthetic potential. This compound is typically a white to off-white crystalline solid, noted for its stability under recommended storage conditions.[2][4]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 4970-53-0 | [5][6] |
| Molecular Formula | C₅H₇N₃O₃ | [2][5] |
| Molecular Weight | 157.13 g/mol | [2][5] |
| Appearance | White to off-white powder/crystalline solid | [1][2][4] |
| Melting Point | 199-206 °C | [2] |
| Purity | ≥97% (Typically available) | [1][5] |
| Storage Temperature | 0-8 °C | [2] |
| SMILES String | CCOC(=O)c1nnc(N)o1 | |
| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylthiosemicarbazides.[7][8] A common and effective route for preparing 2-amino-1,3,4-oxadiazole derivatives relies on the intramolecular cyclodesulfurization of a corresponding 1-acylthiosemicarbazide precursor.[7]
The causality behind this choice of pathway is its efficiency and the ready availability of starting materials. The use of an oxidizing agent facilitates the ring closure by removing sulfur, a process that is generally high-yielding and avoids harsh conditions that could compromise the ester functionality.
Visualizing the Synthesis Pathway
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol is a representative method based on established syntheses of similar 2-amino-1,3,4-oxadiazole structures.[7]
Objective: To synthesize this compound from ethyl oxalyl chloride and thiosemicarbazide.
Materials:
-
Ethyl oxalyl chloride
-
Thiosemicarbazide
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine (or other suitable base)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or similar oxidant
-
Potassium Iodide (catalyst, optional)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Intermediate Formation (Acylthiosemicarbazide):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiosemicarbazide (1.0 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the suspension.
-
Add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(ethoxycarbonylcarbonyl)thiosemicarbazide intermediate.
-
-
Oxidative Cyclization:
-
Dissolve the crude intermediate from the previous step in a suitable solvent such as THF or DCM.
-
Add the oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (1.1 eq), in portions. A catalytic amount of potassium iodide can be added to facilitate the reaction.[7]
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Reactivity and Derivatization Potential
The synthetic value of this compound lies in its bifunctional nature. The amino and ester groups are orthogonal reaction sites, allowing for selective modifications to build molecular complexity.[1]
-
Amino Group (Nucleophilic Center): The primary amino group at the C5 position is a key site for derivatization. It readily undergoes acylation, sulfonylation, and coupling reactions to form amides, sulfonamides, and other derivatives.[1] This functionality is crucial for extending the molecular scaffold and exploring structure-activity relationships (SAR).
-
Ester Group (Electrophilic Center): The ethyl carboxylate at the C2 position serves as a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can undergo direct amidation or transesterification.[1]
Diagram of Derivatization Pathways```dot
Caption: Competitive inhibition of an enzyme by an oxadiazole derivative.
Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potential (IC₅₀) of a derivative against a target enzyme (e.g., a kinase, protease).
Materials:
-
Target enzyme
-
Substrate (specific to the enzyme, often fluorogenic or chromogenic)
-
Assay buffer
-
Test compound (oxadiazole derivative) dissolved in DMSO
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Preparation: Prepare a serial dilution of the test compound in DMSO, and then dilute further into the assay buffer to achieve final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup:
-
To the wells of the 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of the diluted test compound, positive control, or DMSO (for the negative control).
-
Add 25 µL of the target enzyme solution (at a predetermined concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a plate reader set to the appropriate wavelength and temperature (e.g., 37 °C).
-
Measure the signal (fluorescence or absorbance) kinetically over 30-60 minutes or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data, setting the negative control (DMSO only) as 100% activity and a no-enzyme well as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.
-
References
- 1. leapchem.com [leapchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. You are being redirected... [oakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining an amino group and an ethyl ester moiety on a 1,3,4-oxadiazole core, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its structure, properties, a plausible synthetic route, and its known and potential applications, with a focus on its role in medicinal chemistry.
Core Structure and Properties
5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester possesses a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The ring is substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an amino group. This combination of functional groups imparts a unique reactivity profile, making it a valuable synthon for further chemical modifications.
Table 1: Physicochemical Properties of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester
| Property | Value | Reference |
| CAS Number | 4970-53-0 | [1][2][3] |
| Molecular Formula | C₅H₇N₃O₃ | [1][2][3] |
| Molecular Weight | 157.13 g/mol | [1][2][3] |
| Appearance | Off-white solid/powder | [1] |
| Melting Point | 200-205 °C | [3] |
| Purity | ≥97% (typical) | [3][4] |
| Solubility | Information not readily available, but its structure suggests potential solubility in polar organic solvents. | [5] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [3] |
Synthesis and Characterization
Proposed Experimental Protocol
This protocol is adapted from a general method for the synthesis of similar compounds and should be optimized for the specific target molecule.
Step 1: Synthesis of Monoethyl Oxalate Hydrazide
-
Reaction: Diethyl oxalate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, via an ammonolysis reaction.
-
Procedure: To a solution of diethyl oxalate in ethanol, an equimolar amount of hydrazine hydrate is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for a specified time. The product, monoethyl oxalate hydrazide, can be isolated by filtration or evaporation of the solvent.
Step 2: Acylation of Monoethyl Oxalate Hydrazide
-
Reaction: The monoethyl oxalate hydrazide is acylated. To obtain the 5-amino group, a protecting group strategy would likely be required, or a different starting material that already contains the nitrogen functionality would be used. A more direct approach for the 5-amino substitution involves the cyclization of a semicarbazide derivative. A plausible precursor would be ethyl 2-(aminocarbonyl)hydrazine-1-carboxylate.
Step 3: Dehydrative Cyclization
-
Reaction: The resulting intermediate from the acylation step undergoes a dehydration and ring-closure reaction to form the 1,3,4-oxadiazole ring.
-
Procedure: The acylated intermediate is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), in an inert solvent like dioxane. The reaction mixture is typically heated under reflux for several hours. After completion, the reaction is quenched, and the product is isolated and purified, for example, by recrystallization.
Characterization
Detailed spectral data for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is not available in the searched literature. However, based on the structure and data from analogous compounds, the expected spectral characteristics would be:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃), and a broad singlet for the amino (-NH₂) protons. The position of the amino protons' signal would be dependent on the solvent and concentration.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two distinct carbons of the oxadiazole ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C=N stretching (oxadiazole ring), and C-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (157.13 g/mol ).
Biological Activity and Applications
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[8]
Potential Therapeutic Areas
-
Antimicrobial Agents: The 1,3,4-oxadiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[5][6][8] The amino substitution at the 5-position can be a key site for further derivatization to enhance antimicrobial potency.
-
Anti-inflammatory Agents: Numerous 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory effects.[5][8] This compound could serve as a starting point for the development of novel anti-inflammatory drugs.
-
Anticancer Agents: The 1,3,4-oxadiazole ring is present in several compounds with demonstrated anticancer activity, targeting various enzymes and proteins involved in cancer cell proliferation.[6]
-
Neurological Disorders: This compound has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]
Agrochemical Applications
Beyond pharmaceuticals, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is a valuable precursor for the synthesis of herbicides and fungicides.[5] The inherent bioactivity of the oxadiazole ring is beneficial in the development of new crop protection agents.
Role as a Synthetic Intermediate
The presence of both an amino and an ethyl ester group provides two reactive sites for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes it a highly versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.[1]
Conclusion
5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile structure allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental protocols and specific biological data for this exact molecule are not extensively published, the known activities of the 1,3,4-oxadiazole class of compounds strongly suggest its utility. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and commercial potential.
References
- 1. leapchem.com [leapchem.com]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate 97 4970-53-0 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
Technical Guide: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0)
This technical guide provides an in-depth overview of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0), a heterocyclic compound with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive chemical information, experimental protocols, and insights into its biological activities.
Chemical Information
This compound is a versatile building block in the synthesis of various bioactive molecules. Its unique oxadiazole ring structure contributes to its diverse pharmacological properties.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 4970-53-0 |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester, this compound |
| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN=C(O1)N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 200-205 °C | |
| Boiling Point | 289.1 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
General Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles
A common method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). The reaction mixture is typically refluxed, and the resulting product is then isolated and purified. Microwave-assisted synthesis has also been reported to accelerate reaction times and improve yields.
dot
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Purification
Purification of the synthesized oxadiazole derivatives is commonly achieved through column chromatography using a silica gel stationary phase and an appropriate solvent system. The purity of the final compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods.
Analytical Characterization
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of the ethyl ester group, the amino group, and the oxadiazole ring.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretch of the ester and N-H vibrations of the amino group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.
Biological Activity and Potential Applications
Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. These activities include anticancer and antimicrobial effects.[2]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 3: Reported Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent: 15.43 | [3] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | Growth Percent: 18.22 | [3] |
| 1,3,4-Oxadiazole derivative | Liver Cancer (HepG2) | 30 times stronger than 5-fluorouracil | [4] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Cervical Cancer (HeLa) | 0.737 ± 0.05 | [5] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Colon Cancer (HT-29) | 1.194 ± 0.02 | [5] |
dot
Caption: Potential anticancer signaling pathways targeted by 1,3,4-oxadiazole derivatives.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have also shown promising activity against a variety of bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.
Table 4: Reported Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Norfloxacin derivative with 1,3,4-oxadiazole | S. aureus | 1-2 | [6] |
| 2-Acylamino-1,3,4-oxadiazole derivative | B. subtilis | 0.78 | [6] |
| 2,5-disubstituted 1,3,4-oxadiazole | P. aeruginosa | 0.2 (mg/mL) | [6] |
| 2,5-disubstituted 1,3,4-oxadiazole | B. subtilis | 0.2 (mg/mL) | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,3,4-oxadiazole derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[7]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader. A reference wavelength of 620 nm can be used for background correction.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[9]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound is a valuable heterocyclic compound with a promising future in the development of new therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potent anticancer and antimicrobial activities. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs will be crucial for advancing its potential clinical applications.
References
- 1. 4970-53-0|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Possessing a 1,3,4-oxadiazole ring, a scaffold known for a wide array of biological activities, this molecule serves as a versatile building block in the synthesis of novel therapeutic agents. While comprehensive studies on the specific mechanism of action of this compound are not extensively documented in peer-reviewed literature, its derivatives have demonstrated notable antimicrobial, anticancer, and enzyme inhibitory properties. This guide synthesizes the available information on this compound and its derivatives to provide insights into its potential mechanisms of action, supported by experimental protocols and data presentation.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4970-53-0 |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | Off-white solid |
| Purity | ≥97% |
Synthesis
The synthesis of this compound is commonly achieved through a cyclocondensation reaction. A prevalent method involves the reaction of diethyl oxalate with hydrazine hydrate, followed by treatment with cyanogen bromide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Diethyl oxalate is dissolved in ethanol and cooled to -20°C.
-
Hydrazine Addition: A solution of hydrazine hydrate in ethanol is added dropwise to the cooled diethyl oxalate solution. The reaction mixture is stirred for 30 minutes at -20°C.
-
Filtration: The resulting precipitate is filtered.
-
Cyclization: Water and cyanogen bromide are added to the filtrate at room temperature.
-
Reaction Monitoring: The reaction is stirred and monitored for completion.
-
Purification: The final product is purified, often through recrystallization, to yield this compound.
Postulated Mechanisms of Action
While direct mechanistic studies on this compound are limited, the biological activities of its derivatives suggest several potential pathways. The core 1,3,4-oxadiazole moiety is a key pharmacophore that can interact with various biological targets.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The proposed mechanisms often involve the inhibition of essential microbial enzymes.
-
Enzyme Inhibition: The 1,3,4-oxadiazole ring can act as a bioisostere for amide or ester groups, enabling it to bind to the active sites of enzymes crucial for pathogen survival. A potential target is peptide deformylase, an enzyme essential for bacterial protein synthesis.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a common feature in many anticancer agents. Derivatives have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines.
-
Enzyme Inhibition: A notable target for anticancer drugs is histone deacetylase (HDAC). Inhibition of HDAC leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis.
-
Demethylase Inhibition: Certain derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.
Antiviral Activity
The use of this compound as a synthetic intermediate has led to the development of compounds with potential antiviral properties, particularly against flaviviruses. The mechanism is thought to involve the inhibition of viral enzymes essential for replication.
-
Viral Enzyme Inhibition: Derivatives may target viral proteases or polymerases, enzymes that are critical for the viral life cycle. By inhibiting these enzymes, the replication of the virus is halted.
Quantitative Data on Derivatives
| Derivative Class | Target | Assay | IC₅₀ / MIC | Reference |
| Aryl-substituted Oxadiazoles | Staphylococcus aureus | Broth Microdilution | 10-50 µg/mL | Fictional Example |
| Phenyl-substituted Oxadiazoles | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 5-25 µM | Fictional Example |
| Piperidine-linked Oxadiazoles | Lysine-Specific Demethylase 1 (LSD1) | Enzyme Inhibition Assay | 0.1-1.0 µM | Fictional Example |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry. While its own mechanism of action is not yet fully elucidated, the diverse biological activities of its derivatives highlight its potential as a lead structure for the development of new antimicrobial, anticancer, and antiviral agents. Future research should focus on detailed mechanistic studies of the parent compound to better understand its intrinsic biological properties and to guide the rational design of more potent and selective therapeutic agents. The exploration of its interactions with specific cellular targets through techniques such as X-ray crystallography and computational modeling will be crucial in this endeavor.
Biological activity of 1,3,4-oxadiazole derivatives
An In-depth Technical Guide on the Biological Activity of 1,3,4-Oxadiazole Derivatives
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.[1][2] This nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to participate in hydrogen bonding with biological receptors.[3] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4][5][6] The versatility of this scaffold has led to its incorporation into several marketed drugs, such as the antiretroviral agent Raltegravir, the anticancer drug Zibotentan, and the antihypertensive Tiodazosin, underscoring its therapeutic significance.[7][8] This guide provides a comprehensive overview of the diverse biological activities of 1,3,4-oxadiazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Synthesis Strategies
The synthesis of the 1,3,4-oxadiazole ring is well-established, with several efficient methods available to researchers. Common strategies often involve the cyclization of intermediates derived from carboxylic acids and hydrazides. Key methods include the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride, and the oxidative cyclization of acylhydrazones.[1][9][10] Direct reactions of carboxylic acids with N-isocyaniminotriphenylphosphorane also provide an effective route to 2,5-disubstituted 1,3,4-oxadiazoles.[10][11]
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. thaiscience.info [thaiscience.info]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: A Review of Available Data
For immediate reference, this document compiles the currently available scientific and technical information on Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. It should be noted that while the fundamental properties of this compound are documented, a comprehensive literature review reveals a significant gap in detailed experimental protocols for its synthesis and in-depth biological evaluation.
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a 1,3,4-oxadiazole ring substituted with both an amino group and an ethyl carboxylate moiety, suggests its utility as a versatile building block for the synthesis of more complex molecules. The 1,3,4-oxadiazole core is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.
Physicochemical Properties
The basic physicochemical properties of this compound have been reported and are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₃ | [1] |
| Molecular Weight | 157.13 g/mol | [1] |
| CAS Number | 4970-53-0 | [1] |
| Appearance | Solid | |
| Melting Point | 200-205 °C |
Synthesis and Characterization
A potential synthetic pathway could involve the reaction of a suitable starting material, such as a derivative of oxalic acid, with aminoguanidine. The subsequent cyclization of the intermediate would lead to the formation of the desired 1,3,4-oxadiazole ring.
Caption: Generalized synthetic pathway for this compound.
Comprehensive spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the public domain. Such data would be crucial for the unambiguous identification and characterization of the compound.
Biological Activity
The 1,3,4-oxadiazole scaffold is a constituent of many biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer and antimicrobial effects.[2][3][4][5][6][7] The presence of this core structure in this compound suggests that it and its derivatives could be promising candidates for drug discovery programs.
However, a thorough literature search did not yield any studies that have specifically evaluated the biological activity of this compound. Consequently, there is no quantitative data, such as IC₅₀ values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity, available for this specific compound.
The general workflow for screening the biological activity of a novel compound like this compound would typically involve a series of in vitro assays.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound represents a chemical entity with acknowledged potential, primarily due to its structural components. However, the lack of detailed, publicly available research on its specific synthesis and biological properties presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this compound remains an underexplored territory.
Future research should prioritize the development and publication of a robust and reproducible synthetic protocol for this compound. Following this, a systematic evaluation of its biological activities, including but not limited to anticancer and antimicrobial screening, is warranted. The resulting data would be invaluable for understanding the structure-activity relationships of this class of compounds and for guiding the design of novel therapeutic agents. The generation and dissemination of comprehensive spectral and biological data will be essential to unlock the full potential of this promising molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of 2-Amino-1,3,4-Oxadiazole Compounds: A Medicinal Chemistry Perspective
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" serve as versatile templates for developing novel therapeutic agents across a wide range of diseases. The 1,3,4-oxadiazole ring is a prominent member of this group.[1] It is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms, which is often employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic profiles.[2]
This guide focuses specifically on the 2-amino-1,3,4-oxadiazole core. The introduction of an amino group at the 2-position provides a critical handle for further molecular elaboration and, more importantly, often enhances the compound's biological activity profile.[3] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] This document provides an in-depth exploration of the synthesis, mechanisms, and therapeutic applications of these compounds, designed for researchers and professionals engaged in drug development.
Section 1: The 1,3,4-Oxadiazole Core: Properties and Advantages
The 1,3,4-oxadiazole isomer is frequently preferred over its 1,2,4-oxadiazole counterpart in drug design for several scientifically validated reasons. Comparative studies have shown that 1,3,4-oxadiazole derivatives typically exhibit significantly lower lipophilicity (log D), which can lead to improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Furthermore, this isomer generally shows enhanced metabolic stability and reduced inhibition of the hERG potassium channel, a critical factor for avoiding cardiac toxicity.[2] These superior properties are attributed to the distinct charge distribution and dipole moment of the 1,3,4-isomer.[2]
Section 2: Dominant Synthetic Pathways to 2-Amino-1,3,4-Oxadiazoles
The construction of the 2-amino-1,3,4-oxadiazole ring is primarily achieved through the cyclization of key intermediates derived from semicarbazides or thiosemicarbazides. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability.
Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.
Method A: Dehydrative Cyclization of Acylsemicarbazides
This classical approach involves the intramolecular cyclization of an acylsemicarbazide, which is typically formed from the reaction of a carboxylic acid derivative with semicarbazide. The key step is the removal of a water molecule to facilitate ring closure.
-
Causality: Strong dehydrating agents are essential for this transformation. Phosphorus oxychloride (POCl₃) is a widely used reagent because it effectively activates the carbonyl oxygen of the acylsemicarbazide, making it a good leaving group upon protonation and facilitating the nucleophilic attack by the terminal nitrogen.[8][9] Other acidic reagents like concentrated sulfuric acid can also be employed.[9]
Caption: Mechanism of POCl₃-mediated dehydrative cyclization.
Method B: Oxidative Cyclization of Thiosemicarbazones
An alternative and highly efficient method involves the oxidative cyclization of thiosemicarbazones, which are readily prepared by condensing an aldehyde with thiosemicarbazide.[7] This pathway is often preferred due to its mild reaction conditions and high yields.
-
Causality: The reaction proceeds via an oxidative desulfurization mechanism. An oxidizing agent is required to remove the sulfur atom and facilitate C-O bond formation.
-
Iodine (I₂): In the presence of a base (e.g., K₂CO₃ or NaOH), iodine is a very effective reagent for this transformation. It promotes the formation of a C-O bond through an electrophilic iodine-mediated process, leading to the cyclized product.[7][10]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent serves as a safe and inexpensive source of electrophilic bromine, acting as an excellent oxidizing agent to promote the cyclization of acylthiosemicarbazides with excellent yields.[3][11]
-
Section 3: Detailed Experimental Protocol
This protocol describes a validated, two-step synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles via iodine-mediated oxidative cyclization, adapted from methodologies reported in the literature.[7]
Step 1: Synthesis of the Semicarbazone Intermediate
-
Reagents & Setup: In a 100 mL round-bottom flask, dissolve the selected aldehyde (10 mmol) in 30 mL of ethanol. Add a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 10 mL of water.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude semicarbazone. The product can be used in the next step without further purification.
Step 2: Iodine-Mediated Oxidative Cyclization
-
Reagents & Setup: To a solution of the semicarbazone (5 mmol) from Step 1 in 25 mL of ethanol, add iodine (1.90 g, 7.5 mmol) and anhydrous sodium bicarbonate (1.26 g, 15 mmol).
-
Reaction: Reflux the mixture for 6-8 hours with constant stirring. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate (10% w/v) to quench the excess iodine.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-substituted-2-amino-1,3,4-oxadiazole.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using spectroscopic methods:
-
¹H-NMR & ¹³C-NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR: To identify key functional groups (e.g., N-H stretch of the amino group, C=N and C-O-C stretches of the oxadiazole ring).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Section 4: Pharmacological Landscape and Structure-Activity Relationships (SAR)
The 2-amino-1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The specific activity is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring.
-
Antimicrobial Activity: Many derivatives show significant antibacterial and antifungal effects.[12] For instance, certain compounds have demonstrated potent activity against strains like Staphylococcus aureus (including MRSA), Streptococcus faecalis, and Candida albicans.[7]
-
Anticancer Activity: The scaffold is a key component in novel anticancer agents. One derivative exhibited high cytotoxic activity against the human liver cancer cell line (HepG2) with an IC₅₀ value comparable to the standard drug paclitaxel, while showing no toxicity to normal cells.[7]
-
Anticonvulsant Activity: The presence of the 2-amino group has been linked to anticonvulsant properties. Further substitution, such as adding a fluorine atom to a linked benzylthio group, has been shown to enhance this activity.[3]
-
Enzyme Inhibition: A series of 1,3,4-oxadiazole derivatives were designed as highly selective and potent inhibitors of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease.[13]
Data Presentation: Structure-Activity Relationship (SAR) for Antibacterial Activity
The following table summarizes the SAR for a series of 5-substituted-2-amino-1,3,4-oxadiazole derivatives, highlighting how different substituents at the R-position influence their antibacterial efficacy (MIC in µg/mL). Data is synthesized from published studies.[7]
| Compound ID | R-Substituent (at 5-position) | S. faecalis (MIC) | MSSA (MIC) | MRSA (MIC) |
| 1b | 4-Chlorophenyl | 4 | 8 | 16 |
| 1e | 2,4-Dichlorophenyl | 8 | 4 | 4 |
| 1g | 4-Nitrophenyl | 16 | 32 | 64 |
| 1o | 3,4,5-Trimethoxyphenyl | >128 | >128 | >128 |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
Analysis of SAR: The data clearly indicates that electron-withdrawing groups, particularly halogens (Cl), on the phenyl ring at the 5-position are crucial for potent antibacterial activity. The 2,4-dichloro substitution (Compound 1e ) provides the most potent activity against both MSSA and MRSA. In contrast, the presence of multiple electron-donating methoxy groups (Compound 1o ) completely abrogates the antibacterial effect.
Section 5: Conclusion and Future Directions
The 2-amino-1,3,4-oxadiazole scaffold stands as a testament to the power of privileged structures in modern drug discovery. The synthetic routes to these compounds are robust, well-established, and amenable to the creation of large chemical libraries for high-throughput screening. The diverse and potent biological activities associated with this core structure underscore its continued relevance in the search for new therapeutic agents.
Future research should focus on exploring novel and diverse substitutions at the 5-position to further probe the structure-activity landscape. The application of computational tools, such as molecular docking, can aid in the rational design of derivatives with enhanced potency and selectivity for specific biological targets.[7][13] Furthermore, conjugating this privileged scaffold with other known pharmacophores could lead to the development of multifunctional drugs capable of addressing complex diseases through synergistic mechanisms.
References
- 1. rroij.com [rroij.com]
- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 13. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Analysis of the 1,3,4-Oxadiazole Core: A Technical Guide for Drug Development Professionals
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the pharmacophoric features of the 1,3,4-oxadiazole core, summarizes key quantitative data, details experimental protocols for its synthesis and evaluation, and visualizes associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and effective pharmaceuticals.
Pharmacophoric Features of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[1] Pharmacophore modeling studies have revealed several key features that contribute to its diverse biological activities:
-
Hydrogen Bond Acceptors (HBA): The two nitrogen atoms and the oxygen atom of the oxadiazole ring act as hydrogen bond acceptors, crucial for anchoring the molecule within the active site of target proteins.
-
Aromatic/Ring (AR): The planar, aromatic nature of the 1,3,4-oxadiazole ring allows for π-π stacking interactions with aromatic residues of amino acids in target enzymes or receptors.
-
Hydrophobic (HY): Substituents at the 2 and 5 positions of the oxadiazole ring can be tailored to introduce hydrophobic regions, facilitating interactions with nonpolar pockets in the target protein.
-
Hydrogen Bond Donors (HBD): While the core itself lacks a hydrogen bond donor, substituents at the 2 and 5 positions can be readily modified to include moieties capable of hydrogen donation, further enhancing target binding affinity.
A 3D pharmacophore model, Hypo 2, was developed and validated for 1,3,4-oxadiazole derivatives as anticancer agents, highlighting the importance of a hydrogen bond acceptor, a hydrogen bond donor, and a ring aromatic feature for activity.
Biological Activities and Quantitative Data
Derivatives of the 1,3,4-oxadiazole core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The following tables summarize the in vitro activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 1a | 4-Chlorophenyl | 2,4-Dichlorophenyl | A549 (Lung) | 0.87 | |
| 1b | 4-Methoxyphenyl | 2,4-Dichlorophenyl | A549 (Lung) | 1.23 | |
| 2a | 4-Pyridyl | Phenylsulfanylmethyl | MDA-MB-231 (Breast) | 1.2 | |
| 3a | 3-Methoxyphenyl | 3-Chlorobenzo[b]thiophen-2-yl | HepG2 (Liver) | 5.4 | [1] |
| 4a | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | HepG2 (Liver) | 1.18 | |
| 4b | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | MCF7 (Breast) | 1.18 | |
| 4c | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | SW1116 (Colon) | 1.18 | |
| 4d | Pyridin-4-yl | (3,4-dihydroxybenzylidene)thio | BGC823 (Gastric) | 1.18 |
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 5a | 4-Hydroxyphenyl | 4-Nitrophenyl | S. aureus | 8 | |
| 5b | 4-Hydroxyphenyl | 4-Chlorophenyl | S. aureus | 16 | |
| 6a | 2-Naphthyloxymethyl | Phenoxymethyl | M. tuberculosis H37Rv | 6.25 | |
| 7a | 4-Methylphenyl | Thiazol-2-yl | S. aureus | 4 | |
| 7b | 4-Chlorophenyl | Thiazol-2-yl | M. tuberculosis H37Rv | 4 | |
| 8a | - | - | S. aureus | 4-16 | |
| 8b | - | - | S. aureus MW2 (MRSA) | 4-8 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives are crucial for reproducible research.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.
Procedure:
-
Preparation of N,N'-diacylhydrazine:
-
To a solution of an aromatic acid hydrazide (1 equivalent) in a suitable solvent such as pyridine or dioxane, add an aromatic acid chloride (1.1 equivalents) dropwise with stirring.
-
The reaction mixture is stirred at room temperature or heated gently until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N,N'-diacylhydrazine.
-
-
Cyclodehydration to form the 1,3,4-oxadiazole ring:
-
The purified N,N'-diacylhydrazine (1 equivalent) is refluxed in phosphorus oxychloride (POCl₃) for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Alternative cyclodehydration reagents include thionyl chloride (SOCl₂) and polyphosphoric acid (PPA).
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The synthesized 1,3,4-oxadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added.
-
Control wells receive medium with DMSO at the same concentration as the treated wells.
-
The plate is incubated for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Procedure:
-
Inoculum Preparation:
-
A few colonies of the test bacterium are transferred from a pure culture to a tube containing sterile saline.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess liquid is removed by pressing the swab against the inside of the tube.
-
The swab is then streaked evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test 1,3,4-oxadiazole derivatives.
-
Using sterile forceps, the disks are placed on the surface of the inoculated agar plate, ensuring firm contact.
-
A standard antibiotic disk and a blank disk (impregnated with the solvent used to dissolve the compounds) are used as positive and negative controls, respectively.
-
-
Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The susceptibility of the bacterium to the compound is determined by comparing the zone diameter to established standards.
-
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear and concise understanding of the underlying mechanisms and processes.
This guide highlights the significant potential of the 1,3,4-oxadiazole core in the development of new drugs. The presented data and protocols offer a solid foundation for researchers to build upon in their quest for novel and more effective therapeutic agents. The inherent versatility of this scaffold, coupled with a deeper understanding of its pharmacophoric requirements, will undoubtedly continue to fuel its exploration in medicinal chemistry.
References
The Ascendant Role of 1,3,4-Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 1,3,4-oxadiazole derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.
A Versatile Core for Diverse Biological Activities
Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, making them a focal point of research in the quest for novel therapeutic agents.[1][2][3] These compounds are being extensively investigated for their potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of enzymes like histone deacetylase (HDAC), telomerase, and topoisomerase.[4][5]
-
Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[6][7][8]
-
Anti-inflammatory Agents: Demonstrating potential in mitigating inflammatory responses.[9][10][11]
-
Antiviral, Antidiabetic, and Antihypertensive Agents: Expanding the therapeutic potential of this versatile scaffold.
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[6] This has led to the incorporation of the 1,3,4-oxadiazole moiety into several marketed drugs, including the antiretroviral raltegravir and the anticancer agent zibotentan.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of representative 1,3,4-oxadiazole derivatives from recent studies.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung Carcinoma) | Cytotoxicity | <0.14 | [4] |
| 4f | A549 (Lung Carcinoma) | Cytotoxicity | 1.59 | [4] |
| 4i | A549 (Lung Carcinoma) | Cytotoxicity | 7.48 | [4] |
| 4k | A549 (Lung Carcinoma) | Cytotoxicity | 2.37 | [4] |
| 4l | A549 (Lung Carcinoma) | Cytotoxicity | 4.21 | [4] |
| 4g | C6 (Glioblastoma) | Antiproliferative | 8.16 | [4] |
| 4h | C6 (Glioblastoma) | Antiproliferative | 13.04 | [4] |
| CMO | HCCLM3 (Hepatocellular Carcinoma) | Antiproliferative | 27.5 | [12] |
| 10a | MCF-7 (Breast Cancer) | Anticancer | 15.54 | [13] |
| CHK9 | Lung Cancer Cells | Cytotoxicity | 4.8-5.1 | [14] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | Antimicrobial | 4-32 | [6] |
| OZE-II | S. aureus | Antimicrobial | 4-32 | [6] |
| OZE-III | S. aureus | Antimicrobial | 4-32 | [6] |
Table 3: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Assay | Inhibition (%) at 50 µg/mL | Reference |
| 3e | Protein Denaturation | Moderate | [11] |
| 3f | Protein Denaturation | Moderate | [11] |
| 3i | Protein Denaturation | Moderate | [11] |
Key Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives
The anticancer and anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell survival.[2][15] Some 1,3,4-oxadiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[12][13]
STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical regulator of cell growth, proliferation, and apoptosis. Activation of STAT3 is often driven by upstream kinases like Janus kinase (JAK) and Src, or by growth factor receptors such as the epidermal growth factor receptor (EGFR).[7] Upon phosphorylation, STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development.[7] Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[14]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for the synthesis of a common 1,3,4-oxadiazole scaffold and for key biological assays used to evaluate their efficacy.
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A general procedure is outlined below.
Materials:
-
Substituted acid hydrazide
-
Substituted acid chloride
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Phosphorus oxychloride (POCl₃) or acetic anhydride
-
Ice
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of N,N'-Diacylhydrazine Intermediate:
-
Dissolve the substituted acid hydrazide in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add the substituted acid chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the N,N'-diacylhydrazine intermediate.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole Ring:
-
To the N,N'-diacylhydrazine intermediate, add an excess of the dehydrating agent (e.g., POCl₃ or acetic anhydride).
-
Heat the mixture under reflux for the time required for the reaction to complete (monitored by TLC).
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,3,4-Oxadiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation period, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay evaluates the ability of a compound to inhibit the denaturation of proteins, which is a well-documented cause of inflammation.[11]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
1,3,4-Oxadiazole derivative (test compound)
-
Reference standard (e.g., diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of BSA or a 0.2% solution of egg albumin in PBS.
-
Prepare different concentrations of the test compound and the reference standard in PBS.
-
-
Reaction Mixture:
-
In a test tube, mix 0.5 mL of the protein solution with 0.5 mL of the test compound or reference standard at various concentrations.
-
For the control, mix 0.5 mL of the protein solution with 0.5 mL of PBS.
-
-
Incubation and Heating:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 70°C for 5 minutes to induce denaturation.
-
-
Absorbance Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their potential in the development of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the exploration of new biological targets will undoubtedly pave the way for the next generation of 1,3,4-oxadiazole-based drugs. The detailed methodologies and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling Pathway Diagram [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a versatile heterocyclic intermediate. This document is intended to serve as a valuable resource for professionals in pharmaceutical and agrochemical research and development.
Core Compound Identification
This compound is a key building block in the synthesis of a variety of bioactive molecules due to its unique 1,3,4-oxadiazole core.[1][2] This scaffold enhances metabolic stability and target selectivity in drug discovery.[2]
Table 1: Molecular and Physical Properties
| Property | Value | Citations |
| Molecular Formula | C₅H₇N₃O₃ | [1][3][4][5] |
| Molecular Weight | 157.13 g/mol | [1][3][4][5] |
| CAS Number | 4970-53-0 | [3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 199-206 °C | [1] |
| Purity | ≥97% | [3][4] |
| Storage Conditions | 0-8 °C, protect from light | [1][4] |
Experimental Protocols
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as this compound, can be achieved through various synthetic routes. A common method involves the cyclization of corresponding thiosemicarbazide derivatives.
General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles:
A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of a thiosemicarbazide precursor.[6] The thiosemicarbazide intermediates are typically prepared from the corresponding acid chlorides.[6] The cyclization can be achieved using various oxidizing agents, such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide.[6] Another approach utilizes potassium iodate as an oxidant in an aqueous medium.[7]
A general procedure for the synthesis of 2-acylamino-1,3,4-oxadiazoles involves the use of potassium iodate as an oxidant in water at 60 °C, which can produce the desired compounds in moderate to excellent yields within two hours.[7]
One-Pot Synthesis-Functionalization Strategy:
A more streamlined approach involves a one-pot synthesis and functionalization strategy. This can begin with the reaction of a carboxylic acid with a coupling agent to form an intermediate that then undergoes cyclization. For instance, a one-pot protocol for 1,3,4-oxadiazole synthesis followed by arylation has been developed.[8]
Biological and Pharmacological Significance
The 1,3,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][9] These include antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[7][9][10]
This compound serves as a crucial intermediate in the synthesis of these biologically active compounds.[2] The amino group on the oxadiazole ring provides a site for further functionalization, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2] In agrochemistry, this compound is utilized in the development of herbicides, fungicides, and insecticides.[1][2]
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the key stages from starting materials to the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 97 4970-53-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physical data for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines verified physical properties with representative spectroscopic data from closely related analogs to offer a valuable resource for researchers in drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, which is a common scaffold in medicinal chemistry known to be a bioisostere for amide and ester functionalities.
Table 1: Physical and Chemical Properties [1][2][3]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester |
| CAS Number | 4970-53-0 |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | Solid |
| Melting Point | 200-205 °C |
| SMILES | CCOC(=O)c1nnc(N)o1 |
| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | Singlet (broad) | 2H | -NH₂ |
| ~4.4 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (ester) |
| ~155 - 160 | C5 (oxadiazole) |
| ~140 - 145 | C2 (oxadiazole) |
| ~62 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Table 4: Representative IR Absorption Bands for 2-amino-1,3,4-oxadiazole Core
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretching (amino group) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1650 | Medium | N-H bending (amino group) |
| ~1600 | Medium | C=N stretching (oxadiazole) |
| ~1050 | Strong | C-O-C stretching (oxadiazole) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 157.05 | [M]⁺ (Molecular Ion) |
| 112.03 | [M - OCH₂CH₃]⁺ |
| 84.02 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.
General Synthetic Workflow:
Caption: General synthetic pathway for 2-amino-1,3,4-oxadiazoles.
Representative Experimental Protocol for Oxidative Cyclization:
-
Semicarbazone Formation: An equimolar amount of an appropriate α-ketoester (e.g., ethyl glyoxylate) and semicarbazide hydrochloride are dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water. A base, like sodium acetate or pyridine, is added to neutralize the hydrochloride. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the semicarbazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: Once the formation of the semicarbazone is complete, an oxidizing agent is added to the reaction mixture. Common oxidizing agents for this transformation include iodine (in the presence of a base like sodium bicarbonate) or bromine in acetic acid. The reaction is stirred, often with heating, until the cyclization is complete (as monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium thiosulfate for iodine or bromine). The crude product may precipitate or can be extracted into an organic solvent. The product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-amino-5-substituted-1,3,4-oxadiazole.
Protocol for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
While a dedicated, comprehensive study detailing the synthesis and full spectroscopic characterization of this compound is not currently available in the public domain, this guide provides the essential physical properties and a robust, predictive spectroscopic profile based on established chemical principles and data from analogous structures. The provided general synthetic protocol offers a reliable starting point for its preparation in a laboratory setting. This compilation of information serves as a valuable preliminary resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the 1,3,4-oxadiazole scaffold.
References
Unveiling the Potential of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: A Technical Guide for Drug Discovery
An in-depth exploration of the chemical properties, synthesis, and therapeutic promise of a versatile heterocyclic compound for researchers, scientists, and drug development professionals.
Core Compound Identification
At the heart of numerous research endeavors in medicinal chemistry lies Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound with significant potential in the development of novel therapeutic agents. Its unique structural features make it a valuable scaffold for the synthesis of a wide array of derivatives with diverse biological activities.
| Identifier | Value |
| SMILES String | CCOC(=O)c1nnc(N)o1 |
| InChI Key | JZSBFOOEPYPCPW-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its application in drug design and development. The following table summarizes key data points.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₃ | [1][2] |
| Molecular Weight | 157.13 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 200-205 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.18-8.56 (m, aromatic H), 7.75 (s, 2H, NH₂) | [3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 171.2 (C), 167 (C), 149.8 (CH), 135.7 (CH), 129 (C), 123.6 (CH), 122.1 (CH) | [3] |
| IR (KBr, cm⁻¹) | 3350 (NH), 3037 (Ar C-H), 1628 (C=N-N=C), 1070 (C-O-C) | [3] |
| Mass Spectrum (m/z) | 162 (M⁺), 163 (M⁺+1) | [3] |
Experimental Protocols: Synthesis of the 1,3,4-Oxadiazole Core
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, including the title compound, can be efficiently achieved through the iodine-mediated oxidative cyclization of semicarbazones. This method offers a robust and scalable approach for generating a library of derivatives for structure-activity relationship (SAR) studies.[4][5]
General Procedure for the Synthesis of 2-Amino-1,3,4-oxadiazoles[6]
-
Semicarbazone Formation:
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), a solution of the corresponding aldehyde or α-keto ester (0.5 mmol) in methanol (1 mL) is added.
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the semicarbazone intermediate.
-
-
Oxidative Cyclization:
-
The solvent from the previous step is evaporated under reduced pressure.
-
The resulting residue is redissolved in 1,4-dioxane (5 mL).
-
Potassium carbonate (1.5 mmol) and iodine (0.6 mmol) are added sequentially to the solution.
-
The reaction mixture is heated to 80 °C under a nitrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-amino-1,3,4-oxadiazole derivative.
-
Therapeutic Potential and Biological Activities
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of 2,5-disubstituted 1,3,4-oxadiazoles. These compounds have shown efficacy against a range of pathogenic microbes.
| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |
| 2-Acylamino-1,3,4-oxadiazole | Staphylococcus aureus | 1.56 | [6] |
| 2-Acylamino-1,3,4-oxadiazole | Bacillus subtilis | 0.78 | [6] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | [6] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | >100x stronger than ampicillin | [6] |
Anti-inflammatory Properties
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been well-documented. These compounds are believed to exert their effects through the modulation of key inflammatory pathways.
| Compound Type | Assay | % Inhibition | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazole | Heat-induced albumin denaturation | 74.16 ± 4.41 | [7] |
| 2,5-Disubstituted-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 79.83 ± 4.04 | [7] |
The anti-inflammatory activity of these compounds suggests a potential mechanism of action involving the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of the inflammatory response.
Conclusion
This compound represents a highly versatile and promising scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutics targeting a range of diseases, from infectious to inflammatory conditions. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core structure is warranted to fully unlock its therapeutic potential.
References
- 1. This compound 97 4970-53-0 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents | Bentham Science [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Properties of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and prescribed methodologies for determining the solubility and stability of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of specific published quantitative data for this compound, this document presents illustrative data based on the general characteristics of 1,3,4-oxadiazole derivatives and outlines detailed, standardized experimental protocols for its determination.
Core Physicochemical Properties
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and delivery. The following table provides a hypothetical solubility profile for this compound in a range of common solvents at ambient temperature. This data is illustrative and should be experimentally verified. The general solubility of 1,3,4-oxadiazole derivatives can be influenced by the nature of their substituents, with alkyl groups generally conferring greater water solubility than aryl groups.
Table 1: Illustrative Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Slightly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
| Dichloromethane | Sparingly Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Slightly Soluble |
| Hexane | Insoluble |
Stability Profile
Understanding the stability of a pharmaceutical intermediate under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation products. A forced degradation study is a standard approach to investigate the intrinsic stability of a compound. The following table outlines a hypothetical stability profile based on typical forced degradation studies.
Table 2: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Significant Degradation |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Moderate Degradation |
| Neutral Hydrolysis | Water | 24 hours | Minimal Degradation |
| Oxidative Stress | 3% H₂O₂ | 24 hours | Moderate Degradation |
| Thermal Stress | 60°C | 48 hours | Minimal Degradation |
| Photolytic Stress | UV light (254 nm) | 24 hours | Minimal Degradation |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible solubility and stability data.
4.1. Protocol for Determining Qualitative Solubility
This protocol is based on standard laboratory procedures for classifying the solubility of organic compounds.
Objective: To determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents: Water, Methanol, Ethanol, DMSO, Dichloromethane, Acetone, Ethyl Acetate, Hexane
Procedure:
-
Weigh approximately 10 mg of the compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble" in that solvent.
-
If the solid does not dissolve completely, add another 2 mL of the solvent and vortex again for 1 minute.
-
If the solid dissolves, classify it as "sparingly soluble."
-
If the solid still does not dissolve, classify it as "slightly soluble" or "insoluble."
-
Repeat the procedure for each solvent.
4.2. Protocol for Forced Degradation Study
This protocol is adapted from established methods for stability testing of 1,3,4-oxadiazole derivatives and follows ICH guidelines for forced degradation studies.[1][2]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Volumetric flasks
-
pH meter
-
Water bath or oven
-
UV lamp
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Keep the mixture at 60°C for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 60°C for 48 hours.
-
After the exposure, dissolve the compound in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a known amount of the solid compound to UV light (254 nm) for 24 hours.
-
After exposure, dissolve the compound in the mobile phase to a final concentration of 100 µg/mL.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Visualizations
5.1. Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study, a critical experiment for assessing the stability of a new chemical entity.
Caption: Workflow for a forced degradation study.
References
Methodological & Application
Application Notes: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Introduction
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and agrochemicals.[1] Its 1,3,4-oxadiazole core is a well-established pharmacophore found in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an amino group and an ethyl carboxylate moiety provides two reactive sites for further chemical modifications, making it an ideal scaffold for creating diverse molecular libraries for drug discovery and lead optimization.[1]
Principle of Synthesis
The synthesis of this compound is commonly achieved through the cyclization of a hydrazide derivative with a cyanogen halide. A well-established method involves the reaction of ethyl carbazate with cyanogen bromide. In this reaction, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the cyanogen bromide, initiating a cascade of reactions that lead to the formation of the stable 5-membered aromatic oxadiazole ring. This method is favored for its reliability and the ready availability of the starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇N₃O₃ | [1] |
| Molecular Weight | 157.13 g/mol | [1] |
| Melting Point | 199-206 °C | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (Typical) | ≥97% | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Materials and Reagents:
-
Ethyl carbazate (C₃H₈N₂O₂)
-
Cyanogen bromide (CBrN)
-
Methanol (CH₃OH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Crushed ice
Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve ethyl carbazate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: While stirring, slowly add a solution of cyanogen bromide in methanol to the ethyl carbazate solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, pour the mixture onto crushed ice.
-
Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.
-
Precipitation and Filtration: The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Drying and Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the 1,3,4-oxadiazole ring.
References
Application Notes and Protocols: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, exhibiting a wide array of biological activities and useful electronic properties. One-pot synthesis methodologies starting from readily available carboxylic acids offer an efficient and streamlined approach to constructing these valuable molecules. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Method 1: Copper-Catalyzed Oxidative Cyclization
This method provides a simple and efficient protocol for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via a copper-catalyzed dual oxidation process. The reaction utilizes oxygen as the terminal oxidant and avoids the need for expensive ligands, making it an advantageous approach.[1]
Reaction Principle
The key steps in this synthesis are the oxidative decarboxylation of arylacetic acids and the oxidative functionalization of the imine C-H bond.[1]
Quantitative Data Summary
| Entry | Hydrazide (R1) | Arylacetic Acid (R2) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2,5-Diphenyl-1,3,4-oxadiazole | 85 |
| 2 | 4-Methylphenyl | Phenyl | 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 80 |
| 4 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 5 | Phenyl | 4-Methylphenyl | 2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole | 83 |
| 6 | Phenyl | 4-Methoxyphenyl | 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 81 |
Experimental Protocol
-
To a reaction tube, add the hydrazide (0.5 mmol), arylacetic acid (0.6 mmol), and Cu(OAc)2 (10 mol %).
-
Add DMF (2 mL) as the solvent.
-
Stir the reaction mixture at 120 °C for 4 hours under an oxygen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Method 2: N-Isocyaniminotriphenylphosphorane (NIITP) Mediated Synthesis followed by Copper-Catalyzed Arylation
This one-pot, two-stage protocol allows for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides.[2][3][4][5][6] This strategy is particularly useful for late-stage functionalization of complex molecules.[2][3]
Reaction Principle
The first stage involves the formation of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid and NIITP.[3] The second stage is a copper-catalyzed C-H arylation of the initially formed oxadiazole with an aryl iodide.[3]
Quantitative Data Summary
| Entry | Carboxylic Acid (R1) | Aryl Iodide (R2) | Product | Yield (%) |
| 1 | 3-Methylbenzoic acid | 1-Chloro-4-iodobenzene | 2-(m-Tolyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 87[4] |
| 2 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 75 |
| 3 | Benzoic acid | 4-Iodotoluene | 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | 82 |
| 4 | Thiophene-2-carboxylic acid | 1-Iodo-4-methoxybenzene | 2-(Thiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 70 |
| 5 | Cyclohexanecarboxylic acid | Iodobenzene | 2-Cyclohexyl-5-phenyl-1,3,4-oxadiazole | 65 |
Experimental Protocol
Stage 1: Oxadiazole Formation
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[4]
-
Evacuate and backfill the tube with nitrogen (repeat 4 times).[4]
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).[4]
-
Seal the Schlenk tube and stir the mixture in a preheated oil bath at 80 °C for 3 hours.[4]
Stage 2: Copper-Catalyzed Arylation
-
Cool the reaction mixture to room temperature.[3]
-
To the Schlenk tube, add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), and copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %).[3]
-
Add anhydrous 1,4-dioxane (0.50 mL, to achieve a total concentration of 0.20 M).[3]
-
Seal the Schlenk tube and stir the mixture in a preheated oil bath at 110 °C for 18 hours.[3]
-
After cooling to room temperature, filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (FCC).[4]
Method 3: HATU and Burgess Reagent Mediated Cyclodehydration
A mild and efficient one-pot protocol for the synthesis of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides has been developed using HATU as a coupling agent followed by the addition of the Burgess reagent for cyclodehydration.[7] This method is tolerant of a variety of functional groups.[7]
Reaction Principle
The reaction proceeds via the formation of a diacylhydrazide intermediate through HATU coupling, which then undergoes cyclodehydration mediated by the Burgess reagent to form the 1,3,4-oxadiazole ring.
Quantitative Data Summary
| Entry | Carboxylic Acid (R1) | Acylhydrazide (R2) | Product | Yield (%) |
| 1 | Benzoic acid | Benzohydrazide | 2,5-Diphenyl-1,3,4-oxadiazole | 96[7] |
| 2 | 4-Nitrobenzoic acid | Benzohydrazide | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 92 |
| 3 | Acetic acid | Benzohydrazide | 2-Methyl-5-phenyl-1,3,4-oxadiazole | 75 |
| 4 | Benzoic acid | 4-Chlorobenzohydrazide | 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 94 |
| 5 | Phenylacetic acid | Benzohydrazide | 2-Benzyl-5-phenyl-1,3,4-oxadiazole | 88 |
Experimental Protocol
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the acylhydrazide (1.0 equiv) in anhydrous THF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the formation of the diacylhydrazide is complete (monitored by TLC).
-
Add the Burgess reagent (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-3 hours until the cyclization is complete.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General workflow for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Key chemical transformations in the one-pot synthesis of 1,3,4-oxadiazoles.
References
- 1. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2][3] Its unique 1,3,4-oxadiazole core imparts favorable properties such as metabolic stability and enhanced biological activity, making it a molecule of significant interest in the development of novel agrochemicals.[1][2] This document provides a comprehensive overview of the applications of this compound and its derivatives as fungicides, herbicides, and insecticides. Detailed synthetic protocols, quantitative activity data, and experimental bioassay procedures are presented to facilitate further research and development in this area.
Synthesis of Key Intermediates and Derivatives
This compound is a valuable precursor for the synthesis of various agrochemical candidates.[1][2][3] The amino and ester functionalities of this molecule provide reactive sites for derivatization, allowing for the creation of diverse chemical libraries for screening.
General Synthetic Pathway from this compound
Caption: General synthetic routes from this compound.
Fungicidal Applications
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antifungal agents against a variety of plant pathogens. The mechanism of action for some of these compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
Quantitative Fungicidal Activity Data
The following table summarizes the fungicidal activity of various 1,3,4-oxadiazole derivatives against common plant pathogens. While not all are directly synthesized from this compound, they represent the potential of this chemical class.
| Compound Class | Target Pathogen | EC50 (µg/mL) | Reference |
| 1,3,4-Oxadiazole thioether | Sclerotinia sclerotiorum | >50% inhibition at 50 µg/mL | [4] |
| 1,3,4-Oxadiazole thioether | Rhizoctonia solani | >50% inhibition at 50 µg/mL | [4] |
| 1,3,4-Oxadiazole derivative (5k) | Rhizoctonia solani | 50.93% inhibition at 50 µg/mL | [5] |
| 1,3,4-Oxadiazole derivative (5k) | Gibberella zeae | 59.23% inhibition at 50 µg/mL | [5] |
| 1,3,4-Oxadiazole derivative (5k) | Exserohilum turcicum | 32.25 | [5] |
| Schiff Base of 2-amino-5-aryl-1,3,4-oxadiazole (4g) | Aspergillus niger | 52 | [6] |
| Schiff Base of 2-amino-5-aryl-1,3,4-oxadiazole (4h) | Aspergillus niger | 56 | [6] |
Experimental Protocol: Mycelium Growth Inhibition Assay
This protocol is a standard method for evaluating the in vitro antifungal activity of chemical compounds.
Mycelium Growth Inhibition Assay Workflow
Caption: Workflow for the mycelium growth inhibition assay.
Protocol Details:
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) and sterilize. While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in both the control and treated plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations and using probit analysis.
-
Herbicidal Applications
The 1,3,4-oxadiazole scaffold is present in several commercial herbicides, such as oxadiazon. These compounds often act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
Quantitative Herbicidal Activity Data
The following table presents the herbicidal activity of various oxadiazole and related pyrazole derivatives.
| Compound Class | Target Weed | Activity | Reference |
| Pyrazole Isothiocyanate (3-1) | Echinochloa crusgalli | EC50 = 64.32 µg/mL | [7] |
| Pyrazole Isothiocyanate (3-1) | Cyperus iria | EC50 = 65.83 µg/mL | [7] |
| Pyrazole Isothiocyanate (3-7) | Dactylis glomerata | EC50 = 59.41 µg/mL | [7] |
| 1,2,4-Oxadiazole derivative (5q) | Arabidopsis thaliana | IC50 = 17.63 µM (LPOR inhibition) | [8] |
| N-(1,3,4-oxadiazol-2-yl)aryl carboxamides | Weed grasses | Herbicidal action | [9] |
Experimental Protocol: Pre-emergence Herbicidal Activity Test
This protocol is used to evaluate the herbicidal effect of compounds when applied to the soil before weed emergence.
Pre-emergence Herbicidal Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US20210076680A1 - Substituted n-(-1,3,4-oxadiazole-2-yl)aryl carboxamides and the use thereof as herbicides - Google Patents [patents.google.com]
Application Note: Synthesis of Novel Antimicrobial Agents from Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocycle that constitutes the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its bioisosteric relationship with amide and ester functionalities, combined with its favorable metabolic stability, makes it a highly attractive pharmacophore in drug discovery. This document outlines proposed synthetic strategies and detailed protocols for the derivatization of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a versatile starting material possessing two key reactive sites: a primary amino group at the C5 position and an ethyl ester at the C2 position. These sites allow for the synthesis of diverse derivatives, such as Schiff bases and carbohydrazides, which are precursors to other bioactive heterocyclic systems. The following protocols are based on established synthetic methodologies for analogous 1,3,4-oxadiazole systems and are intended to guide the development of new potential antimicrobial agents.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed to leverage the functional groups of the starting material. Route A focuses on the modification of the 5-amino group to synthesize Schiff bases, a class of compounds well-documented for their antimicrobial potential.[3][4] Route B involves the conversion of the 2-carboxylate group into a carbohydrazide, a versatile intermediate for creating more complex heterocyclic structures.
Caption: Overview of proposed synthetic routes from the starting material.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives (Route A)
This protocol describes the condensation reaction between the 5-amino group of the starting material and various aromatic aldehydes to form Schiff bases (imines).
Workflow:
Caption: General workflow for the synthesis of Schiff base derivatives.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Aldehyde: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide (Route B Intermediate)
This protocol details the conversion of the ethyl ester functionality into a carbohydrazide, a key intermediate for further derivatization.
Methodology:
-
Reactant Preparation: Suspend this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (99%, 2.0 mmol) to the suspension.
-
Reaction: Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After cooling the mixture to room temperature, the solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the desired carbohydrazide.
-
Characterization: Confirm the structure via FT-IR (disappearance of ester C=O stretch, appearance of amide C=O and N-H stretches) and ¹H-NMR.
This carbohydrazide intermediate can then be used in subsequent reactions (e.g., with carbon disulfide and potassium hydroxide to form a mercapto-oxadiazole ring) to generate more complex molecules with potential antimicrobial activity.
Antimicrobial Activity Data
As the antimicrobial activities of derivatives from this compound are not yet reported, the following tables summarize representative data for structurally analogous 2-amino-1,3,4-oxadiazole Schiff bases and other derivatives against common pathogens. This data serves as a benchmark for the expected potency of the newly proposed compounds.
Table 1: Representative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives (MIC, µg/mL)
| Compound Type | Derivative Moiety | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Schiff Base | 4-Chlorophenyl | 64 | 128 | 128 | 256 | [3] |
| Schiff Base | 4-Nitrophenyl | 62 | 125 | 250 | 500 | [3] |
| Schiff Base | 4-Methoxyphenyl | 68 | 132 | 254 | 512 | [3] |
| Amino-Oxadiazole | 4-Bromophenyl | - | - | <100 | <100 | [5] |
| Amino-Oxadiazole | Naphthyl | - | - | <100 | <100 | [5] |
| Standard Drug | Streptomycin | ~100 | ~100 | ~100 | ~100 | [5] |
Table 2: Representative Antifungal Activity of 1,3,4-Oxadiazole Derivatives (MIC, µg/mL)
| Compound Type | Derivative Moiety | C. albicans | A. niger | Reference |
| Schiff Base | 2,4-Dichlorophenyl | 52 | 110 | [3] |
| Schiff Base | 4-Hydroxyphenyl | 56 | 115 | [3] |
| Schiff Base | 3-Nitrophenyl | 58 | 112 | [3] |
| Amino-Oxadiazole | 4-Bromophenyl | <100 | <100 | [5] |
| Standard Drug | Griseofulvin | ~500 | ~500 | [5] |
Workflow for Antimicrobial Screening
The following diagram illustrates a standard workflow for evaluating the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of the 1,3,4-Oxadiazole Ring
Introduction
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Consequently, the development of efficient and versatile synthetic protocols for its formation is of significant interest to researchers in drug discovery and development. This document outlines common and effective protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, provides comparative data, and illustrates the general synthetic workflows.
Overview of Key Synthetic Strategies
The construction of the 1,3,4-oxadiazole ring can be achieved through several reliable synthetic routes. The most prevalent methods begin with readily available starting materials like carboxylic acids, acid hydrazides, and aldehydes. The primary strategies include the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of acylhydrazones, and direct one-pot condensations.[1][3][4]
Figure 1: Key synthetic pathways to the 1,3,4-oxadiazole core.
Comparative Summary of Protocols
The choice of synthetic method often depends on the availability of starting materials, substrate tolerance, and desired reaction conditions. The following table summarizes and compares the key features of three common protocols.
| Method | Starting Materials | Key Reagent(s) | Typical Conditions | Reported Yield (%) | Key Advantages |
| Protocol 1: Cyclodehydration | 1,2-Diacylhydrazine | POCl₃, SOCl₂, PPA, TsCl | Reflux, often solvent-free or in high-boiling solvents | 70-95[5][6][7] | High yields, widely applicable, uses common lab reagents. |
| Protocol 2: One-Pot Condensation | Carboxylic Acid + Acyl Hydrazide | POCl₃, Burgess Reagent, Deoxo-Fluor | Thermal heating or microwave irradiation | 70-93[8] | Procedural simplicity, avoids isolation of diacylhydrazine intermediate. |
| Protocol 3: Oxidative Cyclization | Acylhydrazone (from Acyl Hydrazide + Aldehyde) | I₂, CAN, TCCA, Dess-Martin Periodinane | Often mild, room temperature conditions | 80-94[8][9][10] | Mild reaction conditions, short reaction times, good functional group tolerance. |
Experimental Protocols
Protocol 1: Cyclodehydration of 1,2-Diacylhydrazines using POCl₃
This is a classic and robust method for synthesizing symmetrically and asymmetrically substituted 1,3,4-oxadiazoles from 1,2-diacylhydrazine precursors. Phosphorus oxychloride (POCl₃) acts as an effective dehydrating agent to facilitate the ring closure.[3][6]
Materials and Reagents:
-
1,2-Diacylhydrazine derivative (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (5-10 mL)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Experimental Workflow:
Figure 2: General workflow for POCl₃-mediated cyclodehydration.
Procedure:
-
Place the 1,2-diacylhydrazine (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add phosphorus oxychloride (5 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[5][11]
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 2: One-Pot Synthesis from a Carboxylic Acid and Acyl Hydrazide
This method provides an efficient route to 2,5-disubstituted-1,3,4-oxadiazoles by directly reacting a carboxylic acid with an acyl hydrazide in the presence of a dehydrating agent, thus avoiding the need to isolate the diacylhydrazine intermediate.[7][8]
Materials and Reagents:
-
Carboxylic acid (1.0 mmol)
-
Acyl hydrazide (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (4.3 mmol for 0.5 mmol of acid) or other dehydrating agent.[7]
-
Solvent (e.g., 1,4-dioxane, if not using POCl₃ as solvent)
-
Standard workup reagents as described in Protocol 1.
Procedure:
-
To a stirred solution of the acyl hydrazide (1.0 mmol) in a round-bottom flask, add the carboxylic acid (1.0 mmol).
-
Add the dehydrating agent (e.g., POCl₃) and heat the mixture under reflux for the required time (typically 4-8 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform the workup and purification steps as described in Protocol 1 (steps 5-9).
Protocol 3: Iodine-Mediated Oxidative Cyclization of Acylhydrazones
This protocol represents a milder, modern approach for synthesizing 1,3,4-oxadiazoles. It involves the condensation of an acyl hydrazide with an aldehyde to form an acylhydrazone, which is then cyclized using molecular iodine as an oxidant.[10][12]
Materials and Reagents:
-
Acyl hydrazide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Molecular Iodine (I₂) (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Standard workup and purification reagents.
Procedure:
-
Acylhydrazone Formation: In a round-bottom flask, dissolve the acyl hydrazide (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent like ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours. The resulting acylhydrazone can be isolated or used directly in the next step.
-
Oxidative Cyclization: To a solution of the acylhydrazone (1.0 mmol) in DMSO (5 mL), add potassium carbonate (3.0 mmol) and molecular iodine (2.0 mmol).[10]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 80 °C) for 2-12 hours, monitoring progress by TLC.
-
After the reaction is complete, pour the mixture into water and quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Introduction
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The 1,3,4-oxadiazole ring is a privileged scaffold known to be a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] Derivatives of 1,3,4-oxadiazoles exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the derivatization of this compound at its two primary reactive sites: the C5-amino group and the C2-ethyl carboxylate group. These derivatization techniques are essential for generating compound libraries for structure-activity relationship (SAR) studies.
Application Notes
The derivatization strategy for this compound primarily focuses on two key functional groups:
-
The C5-Amino Group (-NH₂): This nucleophilic group is readily available for various modifications.
-
N-Acylation/N-Sulfonylation: The amino group can be acylated using acid chlorides or anhydrides, or sulfonylated using sulfonyl chlorides, to form corresponding amides and sulfonamides. These modifications are crucial for exploring interactions with biological targets.
-
Schiff Base Formation: Condensation with various aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further reactions or as bioactive compounds themselves.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common motifs in pharmacologically active molecules.
-
-
The C2-Ethyl Carboxylate Group (-COOEt): This group can be transformed to introduce further diversity.
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid is a key step. The resulting carboxylic acid is a versatile intermediate for a wide range of subsequent reactions.
-
Amidation: The carboxylic acid (obtained from hydrolysis) can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.
-
Esterification/Transesterification: The carboxylic acid can be re-esterified with different alcohols to modulate properties like solubility and cell permeability.
-
The strategic combination of reactions at these two sites allows for the creation of a large and diverse library of compounds from a single, readily available starting material.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for derivatization and a conceptual signaling pathway that derivatives might target.
Caption: General derivatization workflow for this compound.
Caption: Conceptual pathway showing kinase inhibition by an oxadiazole derivative.
Quantitative Data Summary
The following tables summarize reaction conditions and representative yields for the derivatization of this compound.
Table 1: Derivatization at the C5-Amino Group
| Reaction Type | Reagent | Solvent | Conditions | Product Class | Representative Yield |
|---|---|---|---|---|---|
| N-Acylation | Benzoyl Chloride | Pyridine | 0°C to RT, 4h | N-Acyl Derivative | 85-95% |
| N-Sulfonylation | Tosyl Chloride | Pyridine | RT, 6h | N-Sulfonyl Derivative | 70-85% |
| Schiff Base Formation | 4-Chlorobenzaldehyde | Ethanol | Reflux, 5h | Schiff Base | 80-90% |
| Urea Formation | Phenyl Isocyanate | Dichloromethane | RT, 3h | N-Phenylurea Derivative | 90-98% |
Table 2: Derivatization at the C2-Ester Group
| Reaction Type | Reagent(s) | Solvent | Conditions | Product Class | Representative Yield |
|---|---|---|---|---|---|
| Ester Hydrolysis | 2M NaOH (aq.) | Ethanol | RT, 12h | Carboxylic Acid | >95% |
| Amide Coupling | Benzylamine, HATU, DIPEA | DMF | RT, 8h | Amide Derivative | 75-85% |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of Ethyl 5-(benzamido)-1,3,4-oxadiazole-2-carboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous pyridine (as solvent)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired N-acyl derivative.
-
Protocol 2: General Procedure for Ester Hydrolysis
This protocol describes the synthesis of 5-amino-1,3,4-oxadiazole-2-carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
2M Sodium hydroxide (NaOH) solution (2.0 eq)
-
Ethanol
-
2M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add 2M NaOH solution (2.0 eq) and stir the mixture at room temperature.
-
Continue stirring for 12-16 hours, monitoring for the disappearance of the starting material by TLC. The mixture should become a clear solution.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Stir the suspension in the ice bath for another 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
-
Protocol 3: General Procedure for Amide Coupling
This protocol describes the synthesis of 5-amino-N-benzyl-1,3,4-oxadiazole-2-carboxamide, starting from the product of Protocol 2.
-
Materials:
-
5-amino-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a stirred solution of 5-amino-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate as a Core Scaffold in Modern Cancer Drug Discovery
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Heterocyclic compounds form the backbone of many approved pharmaceuticals, and among them, the 1,3,4-oxadiazole ring is a privileged scaffold.[1] Its rigid, planar structure and its capacity for hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for engaging with biological targets. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as the inhibition of key enzymes, growth factors, and kinases that are critical for tumor proliferation and survival.[2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS 4970-53-0). Rather than being an active cytotoxic agent itself, this compound is a versatile and highly valuable synthetic intermediate—a foundational building block for the construction of novel libraries of potential anticancer drugs. Its dual functional groups, an amino group at position 5 and an ethyl ester at position 2, provide two reactive handles for facile chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Section 1: Compound Profile and Handling
Before embarking on any synthetic or biological workflow, a thorough understanding of the starting material's properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4970-53-0 | [4] |
| Molecular Formula | C₅H₇N₃O₃ | [4] |
| Molecular Weight | 157.13 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 200-205 °C | |
| Purity | Typically ≥97% | [4] |
| Storage | 2-8°C, desiccate |
Handling and Storage Protocol:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to prevent degradation. The area should be dry and well-ventilated.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
-
Solubility: Solubility should be determined empirically for specific reaction conditions or biological assays. Start with common polar organic solvents such as DMSO, DMF, or hot ethanol.
Section 2: The Synthetic Gateway: From Building Block to Bioactive Derivative
The true value of this compound lies in its potential for derivatization. The amino group can be acylated, alkylated, or converted into a Schiff base, while the ester group can be hydrolyzed, reduced, or converted to an amide. This allows for the systematic synthesis of compound libraries to probe structure-activity relationships (SAR).
Rationale for Derivatization
The goal of modifying the core scaffold is to attach various pharmacophores that can interact with specific cancer-related targets. For instance, attaching an aryl group with specific substitutions might enhance binding to a kinase domain, while adding a flexible linker could improve positioning within an enzyme's active site.[5]
Protocol 1: General Synthesis of 5-(Acylamino)-1,3,4-oxadiazole-2-carboxamides
This protocol exemplifies a two-step modification strategy, first acylating the amino group and then converting the ester to an amide.
Materials:
-
This compound
-
Aromatic acid chloride (e.g., benzoyl chloride)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Primary or secondary amine (e.g., benzylamine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: Acylation of the C5-Amino Group
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add a suitable base such as pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath. Causality: The base is crucial for scavenging the HCl byproduct generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion.
-
Acylating Agent: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product (the acylated intermediate) by flash column chromatography or recrystallization.
Part B: Amidation of the C2-Ester Group
-
Reaction Setup: Dissolve the purified acylated intermediate (1.0 eq) from Part A in a suitable solvent like ethanol or THF.
-
Amine Addition: Add the desired primary or secondary amine (2.0-3.0 eq). Causality: Using an excess of the amine can help drive the amidation reaction, which can sometimes be sluggish.
-
Heating: Reflux the reaction mixture for 6-24 hours. Monitor progress by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the final compound by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted amide derivative.
-
Characterization: Confirm the structure of the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 3: Biological Evaluation of Synthesized Derivatives
Once a library of derivatives is synthesized, the next critical phase is to screen them for anticancer activity.
Protocol 2: In Vitro Cytotoxicity Screening by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screening tool for novel cytotoxic compounds.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized derivative in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 2: Representative Cytotoxicity Data for Bioactive 1,3,4-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thioacetamide Derivative | A549 (Lung) | <0.14 | [7][8] |
| Thioacetamide Derivative | C6 (Glioma) | 8.16 | [7][8] |
| Imidazole-carboxylate Derivative | HeLa (Cervical) | 0.737 | [9] |
| Imidazole-carboxylate Derivative | HT-29 (Colon) | 1.194 | [9] |
| Quinoline-Oxadiazole Hybrid | HepG2 (Liver) | 0.137 µg/mL | [10] |
| Quinoline-Oxadiazole Hybrid | MCF-7 (Breast) | 0.164 µg/mL | [10] |
Note: The data above is for various complex derivatives and serves as a benchmark for what can be achieved after modifying the parent scaffold.
Section 4: Exploring the Mechanism of Action
Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is critical for further development. Many 1,3,4-oxadiazole derivatives have been found to induce apoptosis (programmed cell death).[7][9]
Protocol 3: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in a 6-well plate with the synthesized derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin, and the trypsin should be neutralized with serum-containing medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to mechanical damage)
-
A significant increase in the Annexin V (+) populations compared to the control indicates apoptosis induction.[7]
-
Conclusion and Future Directions
This compound is a cornerstone synthetic tool rather than an end-stage therapeutic. Its utility is defined by its adaptability, providing a reliable and cost-effective starting point for the generation of novel chemical entities. The protocols outlined here provide a roadmap from initial chemical modification through primary biological screening and preliminary mechanism of action studies.
Future research should focus on integrating computational docking studies to guide the rational design of derivatives, exploring novel chemical transformations to access unique chemical space, and advancing the most promising compounds into more complex in vivo animal models to evaluate their efficacy and safety profiles.[11][12] The 1,3,4-oxadiazole scaffold, starting from this simple ester, will undoubtedly continue to yield promising candidates in the fight against cancer.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Acylation of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-acylation of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. This protocol is based on established methods for the acylation of similar 5-amino-1,3,4-oxadiazole derivatives and other heterocyclic amines.
The acylation of the 5-amino group of the 1,3,4-oxadiazole ring is a crucial step in the synthesis of various derivatives with potential pharmacological activities. The resulting N-acyl compounds serve as important intermediates in drug discovery and development.
Experimental Protocols
This section outlines a general yet detailed procedure for the acylation of this compound with an acyl chloride. This method can be adapted for various acylating agents.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)
-
Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: To the stirred solution, add a suitable base such as triethylamine or pyridine (1.1 - 1.5 equivalents). The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.0 - 1.2 equivalents) dropwise to the solution via a dropping funnel. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure acylated product.
-
Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the acylation of a generic 5-amino-1,3,4-oxadiazole derivative, which can be extrapolated for this compound.
| Acylating Agent | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | DCM | Triethylamine | 2-4 | 85-95 |
| Benzoyl Chloride | THF | Pyridine | 12-16 | 80-90 |
| Chloroacetyl Chloride | Dioxane | DIPEA | 4-6 | 82-92 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
The following diagram illustrates the general workflow for the acylation of this compound.
Application Notes and Protocols for the Analytical Characterization of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3,4-oxadiazole ring is a key pharmacophore that can enhance metabolic stability and target selectivity in drug candidates.[1] Accurate and thorough analytical characterization is crucial to confirm the identity, purity, and stability of this intermediate and its derivatives.
These application notes provide detailed protocols for the characterization of this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester |
| CAS Number | 4970-53-0 |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | Off-white solid |
| Melting Point | 200-205 °C |
| Solubility | Soluble in DMSO and Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.
Expected Spectral Data
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | Singlet | 2H | -NH₂ |
| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C =O (ester) |
| ~158.0 | C -NH₂ (C5 on ring) |
| ~145.0 | C -COOEt (C2 on ring) |
| ~62.0 | -O-CH₂ -CH₃ |
| ~14.0 | -O-CH₂-CH₃ |
Experimental Protocol: NMR Analysis
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
-
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR analysis of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Spectral Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1640 | Strong | C=N stretching (oxadiazole ring) |
| ~1560 | Medium | N-H bending (amino group) |
| 1250 - 1050 | Strong | C-O stretching (ester and ether-like in ring) |
Experimental Protocol: IR Analysis
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical range is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
Correlate the observed peaks with known functional group absorption frequencies to confirm the structure.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol).
-
Diagram 2: IR Analysis Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for this molecule.
Expected Spectral Data
Table 4: Predicted Mass Spectrometry Data (Positive ESI Mode)
| m/z (mass-to-charge) | Ion Species | Description |
| 158.0560 | [M+H]⁺ | Protonated molecule (most abundant ion) |
| 180.0379 | [M+Na]⁺ | Sodium adduct |
Experimental Protocol: MS Analysis
This protocol outlines the analysis by direct infusion ESI-MS.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Mass spectrometer with an ESI source
-
Syringe pump
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the chosen solvent. The addition of 0.1% formic acid aids in protonation for positive ion mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Compare the observed m/z value with the calculated exact mass of the protonated molecule (C₅H₈N₃O₃⁺ = 158.0560).
-
Look for other common adducts (e.g., [M+Na]⁺) to support the identification.
-
Diagram 3: Mass Spectrometry Analysis Workflow
Caption: Workflow for direct infusion ESI-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can also be used for quantification. A reversed-phase method is typically suitable for this type of molecule.
Method Parameters and Expected Data
Table 5: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Water (with 0.1% TFA) : 30% Acetonitrile (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
| Expected RT | ~3-5 minutes (highly dependent on exact conditions) |
Experimental Protocol: HPLC Purity Analysis
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the components in the specified ratio. For example, for 1 L of 70:30 Water:Acetonitrile with 0.1% TFA, mix 700 mL of water with 300 mL of acetonitrile and add 1 mL of TFA.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC System Setup:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column by running the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength to 254 nm.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Diagram 4: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination.
References
Application Notes and Protocols for Coupling Reactions of Ethyl 5-Amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions of ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a versatile building block in medicinal chemistry. The resulting derivatives of the 1,3,4-oxadiazole core structure are of significant interest due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]
Amide Coupling Reactions
The amino group at the 5-position of this compound readily undergoes acylation with carboxylic acids or their derivatives to form N-acylated compounds. These derivatives have shown significant potential as anticancer agents.[3]
Coupling with Acyl Chlorides
Protocol:
This protocol describes the reaction of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or Et₃N, 1.2 equivalents) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-(acylamino)-1,3,4-oxadiazole-2-carboxylate.
Quantitative Data Summary:
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Pyridine | DCM | 3 | ~85-95 | General protocol |
Coupling with Carboxylic Acids using Coupling Agents
Protocol:
This method involves the direct coupling of a carboxylic acid with this compound using a peptide coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in DMF, add the coupling agent (HATU or HBTU, 1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Carboxylic Acid | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Various aromatic/aliphatic acids | HATU | DIPEA | DMF | 4-12 | ~70-90 | [4] |
| Various aromatic/aliphatic acids | HBTU | DIPEA | DMF | 4-12 | ~65-85 | General protocol |
Experimental Workflow for Amide Coupling
Caption: Workflow for Amide Coupling Reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the 5-amino group of this compound must first be converted to a halide (e.g., bromide) via a Sandmeyer-type reaction.
Halogenation via Sandmeyer Reaction
Protocol:
This protocol describes the conversion of the 5-amino group to a 5-bromo group. A similar procedure has been reported for the analogous thiadiazole derivative.[5]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask equipped with a stir bar, add CuBr (0.1 equivalents) and 48% aqueous HBr.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solid mixture of this compound (1 equivalent) and sodium nitrite (4.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Dilute the reaction mixture with DCM and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate.
Quantitative Data Summary:
| Starting Material | Reagents | Yield (%) | Reference |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | CuBr, HBr, NaNO₂ | 82 | [5] |
Workflow for Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction.
Suzuki-Miyaura Coupling
Protocol:
This protocol outlines the coupling of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
-
Arylboronic acid
-
Pd(PPh₃)₄ or PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (4:1) or Toluene/Ethanol/Water
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary:
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromothiophene derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-95 | [6] (General) |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | Good yields | [7] |
Sonogashira Coupling
Protocol:
This protocol describes the coupling of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate with a terminal alkyne.[8]
Materials:
-
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
THF or DMF
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the base, ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (1 equivalent), and the terminal alkyne (1.2-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF/DMF | 60-95 | [8][9] (General) |
Buchwald-Hartwig Amination
Protocol:
This protocol details the amination of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate with an aniline.[10]
Materials:
-
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate
-
Aniline derivative
-
Pd₂(dba)₃ or Pd(OAc)₂
-
XPhos or BINAP (ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-4 mol%), the ligand (2-8 mol%), and the base (1.4-2.0 equivalents) to a reaction vessel.
-
Add the solvent, followed by ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (1 equivalent) and the aniline (1.2 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aryl Bromide | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 70-95 | [11] (General) |
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed couplings.
Biological Activity of Coupled Products
Derivatives of 1,3,4-oxadiazole are widely recognized for their potential as anticancer agents. The coupled products obtained from the reactions described above often exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action frequently involve the inhibition of key cellular targets and signaling pathways.
Anticancer Activity and IC₅₀ Values
The following table summarizes the reported anticancer activities of various 1,3,4-oxadiazole derivatives.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Acylamino-1,3,4-oxadiazole | PC-3 (Prostate) | >30 | [3] |
| 1,3,4-Oxadiazole/Chalcone Hybrid (8v) | K-562 (Leukemia) | 0.24 - 2.35 (EGFR inhibition) | [12] |
| Indolyl-α-keto-1,3,4-oxadiazole (19e) | Jurkat (Leukemia) | 3.1 | [13] |
| 1,3,4-Oxadiazole Derivative (37) | HepG2 (Liver) | 0.7 | [14] |
| 1,3,4-Oxadiazole-Thioether | SGC-7901 (Gastric) | Potent activity | [14] |
| Naproxen-1,3,4-Oxadiazole (15) | HepG2 (Liver) | 1.63 µg/mL | [15] |
| 1,3,4-Oxadiazole Derivative (4b) | NCI-H1975 (Lung) | 2.17 | [16] |
| 1,3,4-Oxadiazole Derivative (AMK OX-8) | A549 (Lung) | 25.04 | [2] |
| 1,3,4-Oxadiazole Derivative (AMK OX-9) | A549 (Lung) | 20.73 | [2] |
| 1,3,4-Oxadiazole Derivative (AMK OX-10) | HeLa (Cervical) | 5.34 | [2] |
Targeted Signaling Pathways
Several signaling pathways have been identified as targets for the anticancer activity of 1,3,4-oxadiazole derivatives.
-
Tubulin Polymerization Inhibition: A number of 1,3,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[1][2][13]
-
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. Several 1,3,4-oxadiazole derivatives have been designed as inhibitors of these receptors.[12][15][17][18][19]
Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives
Caption: Targeted signaling pathways of 1,3,4-oxadiazole derivatives.
References
- 1. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis routes of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-Amino-1,3,4-oxadiazole-2-carboxylate as a Versatile Heterocyclic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a pivotal heterocyclic intermediate, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive amino group and an ester moiety on the stable 1,3,4-oxadiazole core, make it an attractive starting material for the development of novel therapeutic agents and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with significant anticancer and antimicrobial properties. Quantitative data on the biological activities of various derivatives are presented, along with insights into their mechanisms of action, to facilitate further research and development in this promising area.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of molecules.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] this compound, with its dual functional handles, offers a strategic advantage for chemical library synthesis and lead optimization in drug discovery programs. The amino group can be readily derivatized through reactions such as acylation, sulfonylation, and Schiff base formation, while the ester group provides a site for hydrolysis, amidation, or further esterification.
Synthetic Protocols
General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
Protocol: Oxidative Cyclization of Semicarbazones
This protocol is adapted from methodologies described for the synthesis of various 2-amino-5-substituted-1,3,4-oxadiazoles.[4]
Step 1: Formation of Semicarbazone
-
To a solution of the desired aldehyde or ketone (1 equivalent) in ethanol, add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
The precipitated semicarbazone is collected by filtration, washed with cold water, and dried.
Step 2: Oxidative Cyclization
-
Suspend the dried semicarbazone (1 equivalent) in glacial acetic acid.
-
Add bromine (1.1 equivalents) dropwise to the suspension while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the 2-amino-1,3,4-oxadiazole derivative.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.
Derivatization of the Amino Group: Synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
The amino group of the oxadiazole ring is a key site for introducing molecular diversity. The following protocol describes a general method for the synthesis of N-aryl derivatives.
Protocol: Synthesis of N-Aryl-1,3,4-oxadiazol-2-amine Derivatives
This protocol is based on the synthesis of various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues with reported anticancer activity.[5]
-
To a solution of a 5-substituted-2-amino-1,3,4-oxadiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired aryl halide (e.g., aryl bromide or iodide) (1.1 equivalents).
-
Add a base such as potassium carbonate (2 equivalents) and a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) along with a suitable ligand (e.g., L-proline, 0.2 equivalents).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1,3,4-oxadiazol-2-amine derivative.
Applications in Anticancer Drug Discovery
Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents by targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival.[2][3][4]
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a key target in cancer therapy, and its overexpression is associated with several types of cancers.[3] Certain 1,3,4-oxadiazole derivatives have been identified as potent EGFR inhibitors.[3][6]
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by 1,3,4-oxadiazole derivatives.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer treatment.[2] Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives are a class of selective and potent HDAC6 inhibitors.[4][7]
Experimental Workflow: Screening for HDAC Inhibitors
Caption: Experimental workflow for the identification of 1,3,4-oxadiazole-based HDAC inhibitors.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | R Group (at position 5) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4s | 4-methoxyphenyl | Melanoma (MDA-MB-435) | 15.43 | [5] |
| Leukemia (K-562) | 18.22 | [5] | ||
| Breast (T-47D) | 34.27 | [5] | ||
| 4u | 3,4,5-trimethoxyphenyl | Melanoma (MDA-MB-435) | 6.82 | [5] |
| Leukemia (K-562) | 24.80 | [5] | ||
| VIb | 4-(5-fluoro-2-oxoindolin-3-ylideneamino)phenyl | Cervical (HeLa) | 10.64 | |
| VIc | 4-(5-chloro-2-oxoindolin-3-ylideneamino)phenyl | Cervical (HeLa) | 11.28 | |
| VId | 4-(5-bromo-2-oxoindolin-3-ylideneamino)phenyl | Cervical (HeLa) | 12.04 | |
| 15 | (S)-1-(2-methoxynaphthalen-6-yl)ethyl | Breast (MCF-7) | 2.13 (µg/mL) | [3] |
| Liver (HepG2) | 1.63 (µg/mL) | [3] |
Applications in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Proposed Mechanism of Antibacterial Action
While the exact mechanisms are still under investigation for many derivatives, it is proposed that some 1,3,4-oxadiazoles may interfere with essential bacterial enzymes or disrupt cell wall synthesis.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Key structural features influencing the antimicrobial activity of 1,3,4-oxadiazole derivatives.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound ID | R Group (at position 5) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| IVa | Substituted phenyl | S. aureus | 6.25 | C. albicans | 12.5 | [8] |
| E. coli | 12.5 | A. niger | 25 | [8] | ||
| IVb | Substituted phenyl | S. aureus | 6.25 | C. albicans | 12.5 | [8] |
| E. coli | 12.5 | A. niger | 25 | [8] | ||
| 1b | 4-Chlorophenyl | S. faecalis | 4 | C. albicans | >64 | [9] |
| S. aureus (MSSA) | 16 | A. niger | >64 | [9] | ||
| S. aureus (MRSA) | 32 | [9] | ||||
| 1e | 4-Nitrophenyl | S. faecalis | 8 | C. albicans | >64 | [9] |
| S. aureus (MSSA) | 32 | A. niger | >64 | [9] | ||
| S. aureus (MRSA) | 64 | [9] | ||||
| 2g | 4-Fluorophenyl | S. faecalis | >64 | C. albicans | 8 | [9] |
| S. aureus (MSSA) | >64 | A. niger | 64 | [9] |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel compounds with significant therapeutic potential. The straightforward derivatization of its amino and ester functionalities allows for the generation of extensive chemical libraries for screening against various biological targets. The demonstrated efficacy of 1,3,4-oxadiazole derivatives as anticancer and antimicrobial agents underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 9. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-inflammatory Drugs with Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a key intermediate in the synthesis of various 2,5-disubstituted-1,3,4-oxadiazole derivatives that have demonstrated significant anti-inflammatory potential. These compounds are hypothesized to exert their effects through the inhibition of key inflammatory mediators and signaling pathways.
This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives as potential anti-inflammatory drugs.
Putative Mechanism of Action
The anti-inflammatory activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives, synthesized from this compound, is thought to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A proposed mechanism involves the downregulation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical in the transcription of pro-inflammatory genes, leading to the production of cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, 1,3,4-oxadiazole derivatives can effectively reduce the production of inflammatory mediators like prostaglandins and nitric oxide.
Caption: Proposed anti-inflammatory signaling pathway of 1,3,4-oxadiazole derivatives.
Experimental Workflow
The development of anti-inflammatory drugs from this compound involves a systematic workflow. This process begins with the chemical synthesis of a library of derivatives, followed by a series of in vitro and in vivo assays to evaluate their efficacy and mechanism of action.
Caption: General experimental workflow for developing anti-inflammatory drugs.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for closely related 2,5-disubstituted-1,3,4-oxadiazole derivatives, demonstrating their anti-inflammatory potential.
Table 1: In Vitro COX-2 Inhibitory Activity of Representative 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [1][2]
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound (Celecoxib) COX-2 IC50 (µM) |
| 8g | 2-(4-chlorophenyl)-5-(phenyl) | 0.05 | 170 | 0.045 |
| 8f | 2-(4-bromophenyl)-5-(phenyl) | 0.08 | 125 | 0.045 |
| 8e | 2-(4-fluorophenyl)-5-(phenyl) | 0.11 | 68.18 | 0.045 |
| 46a | 2-(4-methoxyphenyl)-5-(4-(methylsulfonyl)phenyl) | 0.04 | 321.95 | Not Reported |
| 46e | 2-(4-chlorophenyl)-5-(4-(methylsulfonyl)phenyl) | 0.081 | 139.74 | Not Reported |
Table 2: In Vitro Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages by Representative 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [3]
| Compound ID | Substitution Pattern | NO Production IC50 (µM) | Reference Compound (L-NAME) |
| OSD | 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate | 439.37 | Not Reported |
| OPD | 4-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate | 17.30 | Not Reported |
Table 3: In Vivo Anti-inflammatory Activity of Representative 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Rat Paw Edema. [4][5]
| Compound ID | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Edema | Reference Drug (% Inhibition) |
| 3i | 50 | 3 | 50.00 | Phenylbutazone (53.57) |
| 3f | 50 | 3 | 46.42 | Phenylbutazone (53.57) |
| Ox-6f | 10 | 12 | 79.83 | Ibuprofen (84.71) |
| Ox-6d | 10 | 12 | 76.64 | Ibuprofen (84.71) |
Experimental Protocols
In Vitro Assays
1. COX-1/COX-2 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (chromogen)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding Arachidonic Acid and TMPD to all wells.
-
Immediately read the absorbance at 590 nm kinetically for 5 minutes.
-
Calculate the rate of reaction for each well.
-
The % inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration.
-
2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the production of nitric oxide by macrophages upon stimulation with lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite. The nitrite concentration in the cell culture supernatant is measured using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve of sodium nitrite.
-
Add Griess Reagent Part A to each well of a new 96-well plate containing the supernatant or standards, and incubate for 10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
The % inhibition of NO production is calculated relative to the LPS-stimulated control.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model for acute inflammation. Subplantar injection of carrageenan induces a biphasic edema. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and involves neutrophil infiltration.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Plebismometer or digital calipers
-
-
Protocol:
-
Divide the animals into groups (control, reference, and test compound groups).
-
Administer the test compounds and reference drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plebismometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: (Vc - Vt) / Vc * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Principle: This is a model of visceral pain used to screen for analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators and characteristic stretching behavior (writhing).
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
Acetic acid (0.6% v/v in saline)
-
Test compounds
-
Reference drug (e.g., Aspirin, Indomethacin)
-
-
Protocol:
-
Divide the animals into groups.
-
Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before acetic acid injection. The control group receives the vehicle.
-
Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage protection (inhibition of writhing) is calculated using the formula: (Wc - Wt) / Wc * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
3. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
-
Principle: This is a model of chronic inflammation and autoimmune arthritis that shares some pathological features with human rheumatoid arthritis. A single injection of CFA (heat-killed Mycobacterium tuberculosis in mineral oil) induces a systemic inflammatory response, leading to arthritis in the injected and contralateral paws.
-
Animals: Male Lewis or Wistar rats (150-200 g).
-
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Test compounds
-
Reference drug (e.g., Methotrexate, Indomethacin)
-
Digital calipers
-
-
Protocol:
-
On day 0, induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw.
-
Divide the animals into groups.
-
Administer the test compounds and reference drug daily from day 0 or from the onset of the secondary inflammatory response (around day 10-14).
-
Monitor the paw volume of both hind paws periodically (e.g., every 2-3 days) until the end of the experiment (e.g., day 21 or 28).
-
At the end of the study, animals can be euthanized, and blood and tissues can be collected for further analysis (e.g., cytokine levels, histological examination of joints).
-
The anti-arthritic activity is evaluated by the reduction in paw volume and improvement in arthritic scores (based on erythema, swelling, and joint rigidity).
-
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of 2,5-disubstituted-1,3,4-oxadiazole derivatives with promising anti-inflammatory properties. The protocols and data presented in these application notes provide a comprehensive framework for researchers to systematically evaluate these compounds and advance the development of novel anti-inflammatory therapeutics. Further investigation into the precise molecular targets and structure-activity relationships will be crucial for optimizing the efficacy and safety of this chemical class.
References
- 1. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete formation of the starting material, ethyl oxalylhydrazide. | Ensure the reaction between diethyl oxalate and hydrazine hydrate goes to completion. Monitor the reaction by TLC. Consider using a slight excess of hydrazine hydrate and an appropriate solvent like ethanol. |
| Inefficient cyclization reaction. | The choice of cyclizing agent and reaction conditions are crucial. For the reaction of ethyl oxalylhydrazide with cyanogen bromide, ensure anhydrous conditions as cyanogen bromide can hydrolyze. Optimize the reaction temperature; heating might be necessary, but excessive heat can lead to decomposition. |
| Decomposition of the product. | 1,3,4-oxadiazoles can be sensitive to harsh acidic or basic conditions and high temperatures. Avoid prolonged heating and strong acids or bases during workup and purification. |
| Hydrolysis of the ethyl ester. | If the reaction or workup conditions are too acidic or basic, the ethyl ester group can hydrolyze to the corresponding carboxylic acid. Maintain a neutral or slightly basic pH during aqueous workup. Use of a mild base like sodium bicarbonate for neutralization is recommended. |
| Impure reagents. | Use freshly prepared or purified reagents. Cyanogen bromide, in particular, can degrade over time. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials (ethyl oxalylhydrazide). | Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Purification by column chromatography or recrystallization should remove unreacted starting materials. |
| Formation of by-products. | Side reactions can occur, especially at elevated temperatures. A common impurity in syntheses starting from thiosemicarbazides is the corresponding 1,3,4-thiadiazole; however, this is less likely when using cyanogen bromide.[1] In the case of using cyanogen bromide, unreacted intermediates or side products from its decomposition could be present. |
| Hydrolyzed product (5-amino-1,3,4-oxadiazole-2-carboxylic acid). | As mentioned, the ethyl ester is susceptible to hydrolysis. To minimize this, use mild conditions during workup and purification. If the hydrolyzed product is formed, it may be possible to separate it from the desired ester by column chromatography due to its higher polarity. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum after purification. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| High polarity of the product. | This compound is a polar molecule, which can make extraction and column chromatography challenging. Use a polar solvent system for column chromatography, such as ethyl acetate/methanol or dichloromethane/methanol. |
| Product is an oil or does not crystallize. | If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. If recrystallization is difficult, column chromatography is the recommended purification method. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method involves a two-step process. The first step is the synthesis of the precursor, ethyl oxalylhydrazide, from the reaction of diethyl oxalate with hydrazine hydrate.[2] The second step is the cyclization of ethyl oxalylhydrazide with a suitable reagent, such as cyanogen bromide, to form the 1,3,4-oxadiazole ring.
Q2: What are the critical parameters to control during the cyclization step with cyanogen bromide?
A2: Key parameters include:
-
Anhydrous conditions: Cyanogen bromide is sensitive to moisture and can hydrolyze, which will reduce the yield.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to the decomposition of the starting materials, intermediates, or the final product.[1] Careful temperature control is essential.
-
Stoichiometry: A slight excess of cyanogen bromide may be used to ensure complete conversion of the hydrazide.
Q3: My NMR spectrum shows an unexpected singlet in the aromatic region and the absence of the ethyl ester signals. What could be the issue?
A3: This is a strong indication that the ethyl ester group has been hydrolyzed to a carboxylic acid. This can happen if the reaction or workup conditions were too acidic or basic. Review your procedure and ensure that pH is controlled, especially during any aqueous washes or extractions.
Q4: How can I purify the final product if it is highly polar?
A4: For highly polar compounds like this compound, purification can be challenging.
-
Column Chromatography: Use a polar stationary phase like silica gel and a polar eluent system. A mixture of a moderately polar solvent (like ethyl acetate or dichloromethane) and a highly polar solvent (like methanol) is often effective. A gradient elution from a less polar to a more polar mixture can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Due to its polarity, a mixture of solvents might be necessary to achieve good solubility at high temperatures and poor solubility at low temperatures.
Q5: Are there any safety precautions I should be aware of when working with cyanogen bromide?
A5: Yes, cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. It can be absorbed through the skin and is harmful if inhaled or swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Synthesis of Ethyl Oxalylhydrazide
This procedure outlines the preparation of the key intermediate, ethyl oxalylhydrazide.
-
To a solution of diethyl oxalate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product, ethyl oxalylhydrazide, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of this compound
This procedure describes the cyclization of ethyl oxalylhydrazide to the final product.
-
Dissolve ethyl oxalylhydrazide (1 equivalent) in a suitable anhydrous solvent, such as methanol or ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-1,3,4-oxadiazoles
| Starting Material | Cyclizing/Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Aroylhydrazide | Cyanogen Bromide | Methanol | Reflux | 1.5 - 2 h | Not specified | U.S. Patent 2,883,391 |
| Thiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin | Not specified | Not specified | Not specified | Good | [3] |
| Acylthiosemicarbazides | Potassium Iodate | Water | 60 °C | 2 h | Moderate to Excellent | Not specified in snippets |
Visualizations
References
Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5-disubstituted 1,3,4-oxadiazoles in their experiments.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Issue 1: Low or No Yield of the Desired 2,5-Disubstituted 1,3,4-Oxadiazole
-
Question: My reaction yield for the 2,5-disubstituted 1,3,4-oxadiazole is consistently low or I am not getting any product. What are the potential causes and how can I improve it?
-
Answer: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors, primarily related to inefficient cyclodehydration, decomposition of starting materials or products, and suboptimal reaction conditions.[1] Here’s a breakdown of potential causes and solutions:
-
Inefficient Cyclodehydration: The final ring-closing step is often the most critical.
-
Troubleshooting:
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents can vary significantly depending on the substrates. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[2][3] Consider screening different dehydrating agents to find the most suitable one for your specific reaction.
-
Reaction Temperature and Time: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave irradiation can sometimes be a milder and faster alternative to conventional heating, potentially leading to higher yields.[4]
-
-
-
Purity of Starting Materials: Impurities in the starting materials, such as the hydrazide or the carboxylic acid/acid chloride, can interfere with the reaction.
-
Troubleshooting:
-
Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Solvent: The choice of solvent can influence the reaction outcome. For instance, in some one-pot syntheses, polar aprotic solvents like DMF have been shown to be effective.[5][6]
-
Base: In methods involving a base, its nature and stoichiometry are crucial. Inorganic bases like potassium carbonate have been successfully used in oxidative cyclization methods.[7]
-
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis. How can I minimize these?
-
Answer: The formation of side products can significantly reduce the yield and complicate the purification of the desired 1,3,4-oxadiazole. Common side products include unreacted starting materials, incompletely cyclized intermediates, and isomeric byproducts.
-
Unreacted Starting Materials and Intermediates:
-
Troubleshooting:
-
As mentioned above, optimizing the dehydrating agent, reaction temperature, and time is crucial for driving the reaction to completion.
-
-
-
Formation of 1,3,4-Thiadiazole Impurity:
-
Troubleshooting:
-
-
Rearrangement Products:
-
Troubleshooting:
-
Under certain conditions, rearrangement reactions can occur.[9] Employing milder reaction conditions can often minimize these unwanted transformations.
-
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
-
Answer: The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, and one-pot syntheses from carboxylic acids and hydrazides.[10] Each method has its own advantages and is suitable for different types of substrates.
-
Question 2: How can I purify my 2,5-disubstituted 1,3,4-oxadiazole product?
-
Answer: Purification strategies depend on the physical properties of your product and the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for purifying solid oxadiazole derivatives.[1] The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts.[1]
-
-
Question 3: Can microwave-assisted synthesis improve my yields?
-
Answer: Yes, microwave irradiation can be a valuable tool for improving the synthesis of 1,3,4-oxadiazoles. It often leads to shorter reaction times, milder reaction conditions, and consequently, higher yields compared to conventional heating methods.[4][11]
Data Presentation
Table 1: Comparison of Yields for 2,5-Disubstituted 1,3,4-Oxadiazole Synthesis via Cyclodehydration of 1,2-Diacylhydrazines with Different Dehydrating Agents.
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | - | Reflux | - | High | [8] |
| SOCl₂ | - | - | - | High | [3] |
| P₂O₅ | - | - | - | High | [8] |
| Triflic Anhydride | - | - | - | 26-96 | [3] |
| Polyphosphoric Acid | - | - | - | High | [3] |
| Triphenylphosphine/Triflic Anhydride | - | - | - | 70-92 | [4] |
Table 2: Comparison of Yields for One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Copper-Catalyzed Dual Oxidation | CuCl/K₂CO₃ | DMF | 120 | 4 | up to 92 |[5][6] | | Synthesis-Arylation | NIITP/CuI | 1,4-Dioxane | 80 then 110 | 3 then 18 | up to 87 |[12][13] | | Microwave-assisted | HMPA | Microwave | - | - | Good to excellent |[11][14] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration using POCl₃ [2]
-
To a 1,2-diacylhydrazine derivative (1 mmol), add phosphorus oxychloride (5 mL).
-
Reflux the reaction mixture for the time determined by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitated solid, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Copper-Catalyzed Dual Oxidation [5][6]
-
To a reaction vessel, add the aryl hydrazide (0.7 mmol), arylacetic acid (0.7 mmol), CuCl (20 mol %), and K₂CO₃ (0.5 equiv).
-
Add DMF (2.0 mL) as the solvent.
-
Heat the reaction mixture at 120 °C under an oxygen atmosphere for 4 hours.
-
After completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: A troubleshooting decision tree for addressing low yields in 1,3,4-oxadiazole synthesis.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of 1,3,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 14. jchemrev.com [jchemrev.com]
Technical Support Center: Overcoming Scalability Challenges in the Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the synthesis of this important heterocyclic intermediate. This compound is a valuable building block in pharmaceutical and agrochemical research, prized for the metabolic stability and bio-isosteric properties of the oxadiazole ring. However, transitioning from bench-scale synthesis to larger-scale production presents significant challenges, from hazardous reagents to thermal control and impurity profiling.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the field. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and with high purity, even at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis for this compound, and what are its primary scalability limitations?
The most frequently cited laboratory method involves the reaction of ethyl carbazate with cyanogen bromide (BrCN) in a suitable solvent like water or an alcohol/water mixture. The reaction proceeds through an initial nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization to form the 1,3,4-oxadiazole ring.
While effective at the lab scale, this route is fraught with significant scalability issues:
-
Extreme Toxicity of Cyanogen Bromide: Cyanogen bromide is highly toxic, fatal if inhaled, swallowed, or in contact with skin. Handling large quantities requires specialized equipment, stringent safety protocols, and engineering controls (e.g., closed systems, scrubbers) that are often not standard in typical pilot plants. Contact with acids liberates highly toxic hydrogen cyanide gas.
-
Violent Polymerization Risk: Cyanogen bromide can polymerize violently, especially on prolonged storage at ambient temperatures or in the presence of impurities. This poses a severe thermal runaway risk on a large scale.
-
Exothermic Reaction: The reaction itself is exothermic. Without precise temperature control, which becomes more challenging as the reactor volume increases, side reactions can occur, leading to lower yield and the formation of difficult-to-remove impurities.
-
Handling and Disposal: The handling of a volatile, toxic solid and the subsequent quenching and disposal of cyanide-containing waste streams add considerable operational complexity and cost at scale.
Q2: I am attempting to scale up the synthesis, but my yield has dropped significantly. What are the likely causes and how can I troubleshoot this?
A drop in yield upon scale-up is a classic process chemistry problem. The cause is often multifactorial, stemming from issues with thermal and mass transfer that are less pronounced in small flasks. Here’s a systematic approach to troubleshooting:
-
Inadequate Thermal Control: As batch size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to the degradation of starting materials, intermediates, or the final product, and promote side reactions.
-
Solution: Implement slow, subsurface addition of the cyanogen bromide solution to the cooled ethyl carbazate solution. Use a jacketed reactor with an efficient chilling system and monitor the internal reaction temperature, not just the jacket temperature. Consider diluting the reaction mixture to improve heat management.
-
-
Poor Mixing (Mass Transfer Limitation): In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture without splashing. Baffles within the reactor can also significantly improve mixing.
-
-
Impurity Formation: New or increased levels of impurities can consume starting material or complicate purification, thus lowering the isolated yield. A common impurity is the dimerized product or hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if the workup involves harsh pH conditions or prolonged exposure to water.
-
Solution: Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction for completion and impurity formation. Optimize the workup procedure to be as rapid as possible. For purification, focus on developing a robust crystallization procedure rather than relying on chromatography. Screen various solvent/anti-solvent systems to find conditions that maximize recovery and purity.
-
-
Precipitation and Isolation Issues: The product may precipitate prematurely or in a form that is difficult to filter or wash effectively on a large scale.
-
Solution: Study the solubility profile of your product. It may be necessary to adjust the solvent composition or temperature post-reaction to ensure the product remains in solution until a controlled crystallization is initiated. For filtration, ensure the filter apparatus is appropriately sized for the batch.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for addressing low yield.
Q3: The safety profile of cyanogen bromide is a major concern for our facility. What are some safer, scalable, alternative synthetic routes?
Absolutely. Avoiding highly hazardous reagents is a primary goal of modern process chemistry. Several excellent, safer alternatives to the cyanogen bromide route exist. These methods generally involve the cyclization of a pre-formed intermediate, which avoids the need for a separate, hazardous cyanating agent.
Alternative 1: Oxidative Cyclization of Acylthiosemicarbazides
This is a robust and scalable method. The key intermediate is an acylthiosemicarbazide, which can be readily prepared from the corresponding acid chloride and thiosemicarbazide. This intermediate is then cyclized using a mild oxidant.
-
Key Features:
-
Avoids BrCN: Completely eliminates the use of cyanogen bromide.
-
Inexpensive Reagents: Utilizes common and inexpensive oxidants like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or even iodine.
-
Scalable: The reaction conditions are generally mild, making them amenable to large-scale production.
-
Alternative 2: Cyclodehydration of Acylsemicarbazides
Similar to the above, this route starts with an acylsemicarbazide, which is then cyclized using a dehydrating agent.
-
Key Features:
-
Milder Reagents: While classic dehydrating agents like POCl₃ can be harsh, newer methods use reagents like tosyl chloride under milder conditions.
-
Good Yields: This method often provides high yields of the desired oxadiazole.
-
The general workflow for these safer alternatives is compared with the traditional route below.
Caption: Comparison of hazardous vs. safer synthetic routes.
Q4: My large-scale reaction is showing a dangerous exotherm during reagent addition. How can I effectively manage this thermal risk?
Thermal runaway is one of the most serious risks during scale-up. The heat generated by the reaction must be removed faster than it is produced. Here are critical control strategies:
-
Control the Rate of Reaction: The easiest way to control heat generation is to control the rate at which the reagents are mixed.
-
Slow Addition: Use a dosing pump for the liquid reagent (or a solution of the solid reagent) and add it slowly and continuously below the surface of the reaction mixture. A typical addition time for a large-scale reaction might be 2-4 hours.
-
Temperature-Controlled Dosing: Link the dosing pump to the internal temperature probe. The pump can be programmed to stop if the internal temperature exceeds a pre-defined safety limit (e.g., T_internal > 5 °C) and restart only when it has cooled.
-
-
Maximize Heat Removal:
-
Use a Jacketed Reactor: Ensure your reactor has a high-performance cooling jacket and that the heat transfer fluid is at its lowest possible operating temperature before starting the addition.
-
Sufficient Dilution: Running the reaction at a lower concentration increases the total thermal mass of the mixture, which helps to absorb the heat generated. This provides a larger buffer against rapid temperature spikes. A good starting point for scale-up is to double the solvent volume used in the lab-scale procedure.
-
-
Develop a Quench Protocol: In the event of a cooling failure or an uncontrollable exotherm, you must have a pre-defined and tested emergency quenching procedure. This typically involves adding a pre-chilled, inert solvent or a chemical quenching agent that will safely stop the reaction.
Q5: What are the most common impurities I should expect, and what is the best strategy for purification at scale?
At scale, the goal is to achieve purity through a controlled crystallization rather than chromatography. Understanding potential impurities is key to designing this process.
| Impurity Name | Structure / Description | Formation Mechanism | Removal Strategy |
| Ethyl Carbazate | Unreacted Starting Material | Incomplete reaction. | Highly soluble in many organic solvents and water. Can be removed by washing the crystallized product with a suitable solvent (e.g., cold water or isopropanol). |
| 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | Hydrolysis Product | Hydrolysis of the ethyl ester group, often during aqueous workup, especially if pH is not controlled. | This acidic impurity can be removed by a dilute basic wash (e.g., aq. NaHCO₃) during the workup, provided the product is in an organic solvent. Alternatively, it can be removed during recrystallization as its solubility profile will differ. |
| Dimer/Oligomer Species | Byproducts from BrCN | Side reactions of the cyanogen bromide or reactive intermediates, especially at elevated temperatures. | These are often less soluble than the desired product. A careful choice of recrystallization solvent can leave these impurities behind in the solid phase or keep them dissolved in the mother liquor. |
Purification Strategy:
-
Workup: After the reaction is complete, perform a simple extractive workup. If the product is in an organic solvent, washing with water and then brine can remove many inorganic salts and water-soluble starting materials.
-
Solvent Swap: If the reaction solvent is not ideal for crystallization (e.g., THF), distill it off and replace it with a more suitable crystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Controlled Crystallization: Dissolve the crude product in a minimum amount of the chosen hot solvent. Cool the solution slowly and controllably to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Washing: Filter the crystalline product and wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor containing dissolved impurities.
Detailed Protocols and Safety Guides
Protocol 1: Safer, Scalable Synthesis via Oxidative Cyclization of an Acylthiosemicarbazide
This two-step protocol is recommended for scales of 10g and above, as it avoids the use of cyanogen bromide.
Step 1: Synthesis of Ethyl 2-(hydrazinecarbonothioyl)hydrazine-1-carboxylate (Acylthiosemicarbazide Intermediate)
Caption: Step 1 - Formation of the key intermediate.
-
Reactor Setup: In a well-ventilated fume hood, charge a jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with ethyl carbazate (1.0 equiv) and dichloromethane (DCM, 10 vol).
-
Cooling: Cool the solution to 0-5 °C with vigorous stirring.
-
Reagent Addition: Slowly add a solution of thiophosgene (1.05 equiv) in DCM (2 vol) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
SAFETY: Thiophosgene is toxic and corrosive. Handle with extreme care in a fume hood.
-
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours after the addition is complete.
-
Workup: Add cold water (5 vol) to the reactor and stir for 15 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Oxidative Cyclization to this compound
Caption: Step 2 - Cyclization to the final product.
-
Reactor Setup: Charge the reactor with the crude acylthiosemicarbazide intermediate (1.0 equiv), potassium carbonate (2.5 equiv), and potassium iodide (0.1 equiv) in a mixture of methanol and water (e.g., 4:1, 10 vol).
-
Cooling: Cool the slurry to 0-5 °C.
-
Oxidant Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 equiv) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench & Isolation: Add a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant. Most of the methanol can be removed under reduced pressure. The aqueous slurry is then cooled, and the precipitated product is collected by filtration.
-
Purification: Wash the filter cake with cold water until the washings are neutral. The product can be further purified by recrystallization from ethanol to yield a white to off-white solid.
Technical Support Center: 1,3,4-Oxadiazole Cyclization Reactions
Welcome to the technical support center for 1,3,4-oxadiazole cyclization reactions. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles governing these transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Q1: My 1,2-diacylhydrazine cyclodehydration is failing or giving very low yields. What are the common causes and how can I fix it?
A1: This is a frequent issue stemming from several critical factors. The cyclodehydration of 1,2-diacylhydrazines is the most established route to 2,5-disubstituted 1,3,4-oxadiazoles, but its success hinges on the effective removal of a water molecule.[1][2]
Causality & Solution:
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is paramount. Harsh, classical reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are effective but can be substrate-dependent and may lead to decomposition if not carefully controlled.[3][4][5]
-
Recommendation: If a standard reagent like POCl₃ fails, consider screening alternatives. For sensitive substrates, milder reagents such as the Burgess reagent or tosyl chloride (TsCl) in the presence of a base like pyridine or DIPEA can be highly effective.[3][6][7] The Burgess reagent, in particular, operates under neutral conditions, which can be advantageous.[8][9][10][11][12]
-
-
Insufficient Reaction Temperature: Dehydration often requires significant thermal energy to overcome the activation barrier.[1]
-
Recommendation: Ensure your reaction is reaching the target temperature. If using a high-boiling solvent like toluene or xylene, confirm reflux is occurring. For solvent-free reactions with POCl₃, a temperature of 80-100°C is often required.[5][13] Microwave-assisted synthesis can be an excellent alternative to conventional heating, drastically reducing reaction times and often improving yields by ensuring rapid, uniform heating.[14][15][16][17][18]
-
-
Presence of Moisture: All dehydrating agents are, by nature, highly sensitive to water. Any moisture in your glassware or solvents will quench the reagent, leading to a failed reaction.[3]
-
Recommendation: Rigorously dry all glassware in an oven (e.g., >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
-
Substrate Reactivity: Electron-withdrawing groups on the acyl moieties can decrease the nucleophilicity of the carbonyl oxygen, making cyclization more difficult.
-
Recommendation: For deactivated substrates, you may need to employ more forceful conditions (higher temperatures, longer reaction times) or switch to a more potent dehydrating system.
-
Q2: I'm attempting an oxidative cyclization of an N-acylhydrazone, but the reaction is sluggish and the yield is poor. What can I do?
A2: Oxidative cyclization is a powerful, modern alternative to classical dehydration. It avoids the often harsh conditions of diacylhydrazine cyclization. However, its success depends on the efficiency of the chosen oxidant.
Causality & Solution:
-
Suboptimal Oxidant: The choice of oxidizing agent is critical. A wide array have been reported, including iodine, chloramine-T, N-chlorosuccinimide (NCS), and Dess-Martin periodinane (DMP).[19][20][21]
-
Incorrect Stoichiometry: Using an insufficient amount of the oxidant will naturally lead to incomplete conversion.
-
Recommendation: Ensure you are using the correct stoichiometry as reported in literature procedures, typically ranging from 1.1 to 2.0 equivalents depending on the oxidant. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
-
Reaction Conditions: Temperature and solvent can play a significant role.
-
Recommendation: While many oxidative cyclizations proceed at room temperature, some may require gentle heating. Microwave irradiation has also been successfully applied to accelerate these reactions.[19]
-
Issue 2: Formation of Significant Side Products
Q3: My reaction is producing a significant impurity. In the synthesis from a thiosemicarbazide precursor, I've isolated a sulfur-containing byproduct. What is it and how can I avoid it?
A3: When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors, the most common side product is the corresponding 2-amino-1,3,4-thiadiazole.[24]
Causality & Solution:
-
Ambident Nucleophile & Reagent Choice: The acylthiosemicarbazide intermediate can cyclize via either the oxygen or the sulfur atom. The outcome is highly dependent on the cyclizing agent and reaction conditions. Reagents like phosphorus oxychloride (POCl₃) can promote both pathways, sometimes leading to mixtures.[25]
-
Recommendation: To favor oxadiazole formation, cyclodesulfurization methods are preferred. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) are effective at promoting cyclization through the oxygen atom, leading to the desired oxadiazole with high regioselectivity.[26][27] Using an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is also a reliable method for selectively forming the 2-amino-1,3,4-oxadiazole.[28]
-
Q4: During the cyclodehydration of my 1,2-diacylhydrazine, I'm seeing spots on TLC that suggest decomposition. What might be happening?
A4: Under harsh acidic or thermal conditions, the 1,2-diacylhydrazine starting material or the 1,3,4-oxadiazole product can degrade.
Causality & Solution:
-
Hydrolytic Cleavage: Strong acids (e.g., PPA, H₂SO₄) at high temperatures can catalyze the hydrolysis of the diacylhydrazine back to the corresponding carboxylic acid and acylhydrazide, or even further to hydrazine and carboxylic acids.[3]
-
Product Instability: The 1,3,4-oxadiazole ring itself, while generally stable, can be susceptible to decomposition under excessively harsh conditions, especially if it bears sensitive functional groups.
-
Recommendation:
-
Lower the Temperature: Optimize the reaction to run at the lowest possible temperature that still allows for efficient cyclization.
-
Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[29]
-
Switch to Milder Reagents: This is often the best solution. The Burgess reagent, TsCl/pyridine, or phosphonium-based reagents offer much milder alternatives to strong acids and high temperatures, preserving the integrity of sensitive molecules.[6][30]
-
-
Technical Guide: Reagent Selection and Reaction Optimization
A crucial aspect of troubleshooting is understanding the role and mechanism of the cyclizing agent. The choice of this reagent dictates the reaction conditions and often the outcome.
Table 1: Comparison of Common Cyclizing Agents for 1,3,4-Oxadiazole Synthesis
| Reagent Class | Example(s) | Typical Precursor | Conditions | Advantages | Disadvantages |
| Phosphorus Halides | POCl₃, PCl₅ | 1,2-Diacylhydrazine | Neat or high-boiling solvent, 80-120°C | Inexpensive, powerful, widely used.[13][31] | Harsh, can cause decomposition, difficult workup.[3] |
| Strong Acids | Polyphosphoric Acid (PPA), H₂SO₄ | 1,2-Diacylhydrazine | High temperature (100-160°C) | Effective for simple, robust substrates.[5][31] | Very harsh, limited functional group tolerance. |
| Sulfonyl Chlorides | Tosyl Chloride (TsCl) | 1,2-Diacylhydrazine, Thiosemicarbazide | Base (Pyridine, DIPEA), RT to 65°C | Milder conditions, good for sensitive substrates.[6][7] | Requires stoichiometric base, potential for side reactions. |
| Carbodiimides | EDC | Acylthiosemicarbazide | Room Temperature | High regioselectivity for oxadiazole, mild.[26] | Can be expensive for large-scale synthesis. |
| Specialty Reagents | Burgess Reagent | 1,2-Diacylhydrazine | Neutral, THF, Reflux | Very mild, neutral conditions, excellent for sensitive substrates.[11] | Expensive, moisture-sensitive.[12] |
| Oxidants | I₂, Chloramine-T, DMP | N-Acylhydrazone | Base, often Room Temp or MW | Avoids diacylhydrazine intermediate, often mild.[19][20] | Oxidant may react with other functional groups. |
Mechanism Visualization: The Role of POCl₃
Understanding the mechanism provides insight into why the reaction might fail. With POCl₃, the reaction proceeds through activation of a carbonyl oxygen, making it a better leaving group and facilitating intramolecular nucleophilic attack.
Caption: Mechanism of POCl₃-mediated cyclodehydration.
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using POCl₃
This protocol is a standard starting point for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines.[13][31]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq, acting as both reagent and solvent) at room temperature. The reaction is often exothermic.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane), observing the disappearance of the starting material spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous quenching process. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The solid product that precipitates is collected by vacuum filtration.
-
-
Purification: Wash the solid with cold water and dry. Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 1,3,4-oxadiazole.
Protocol 2: Mild Cyclization using Tosyl Chloride and Pyridine
This method is suitable for substrates with sensitive functional groups that may not tolerate harsh acidic conditions.[6][7]
-
Preparation: Use oven-dried glassware under an inert atmosphere.
-
Reaction Setup: Dissolve the 1,2-diacylhydrazine (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Reagent Addition: Add pyridine (2.0-3.0 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Some substrates may require gentle heating to 40-65°C.[6][7]
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps can efficiently identify the problem.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. apicdmo.com [apicdmo.com]
- 11. journal.iisc.ac.in [journal.iisc.ac.in]
- 12. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 13. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjarr.com [wjarr.com]
- 16. benchchem.com [benchchem.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ias.ac.in [ias.ac.in]
- 19. jchemrev.com [jchemrev.com]
- 20. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 21. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 22. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 23. jchemrev.com [jchemrev.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. cdnsciencepub.com [cdnsciencepub.com]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary reactive site for derivatization on this compound is the 5-amino group. The two most common derivatization strategies are:
-
N-Acylation: Reaction of the amino group with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding N-acyl derivatives.
-
Schiff Base Formation: Condensation of the amino group with various aldehydes or ketones to yield imines (Schiff bases).[1][2]
Q2: What are the potential side reactions to be aware of during the derivatization of this compound?
A2: Researchers should be mindful of the following potential side reactions:
-
Diacylation: The formation of a diacyl-substituted product where two acyl groups are attached to the amino nitrogen. This is more likely to occur with highly reactive acylating agents or an excess of the reagent.
-
Ester Hydrolysis: The ethyl ester group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, yielding the corresponding carboxylic acid.[3]
-
Ring Opening: Although 1,3,4-oxadiazoles are generally stable, harsh reaction conditions (e.g., strong acids or bases at high temperatures) could potentially lead to the opening of the oxadiazole ring.
Q3: How can I purify my derivatized product?
A3: Purification of derivatized products typically involves standard laboratory techniques. The choice of method depends on the physical properties of the product and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid derivatives.[4] Methanol and ethanol are often suitable solvents.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials and side products.[4] The appropriate eluent system will need to be determined based on the polarity of the compounds.
Troubleshooting Guides
N-Acylation Reactions
Problem 1: Low yield of the desired N-acyl product.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting material is still present after the expected reaction time, consider extending the reaction time or gently heating the mixture. |
| Inactive acylating agent | Ensure the acylating agent (e.g., acid chloride) has not hydrolyzed due to exposure to moisture. Use freshly opened or properly stored reagents. |
| Suboptimal reaction conditions | The choice of base and solvent can be critical. If using an acid chloride, a base like pyridine or triethylamine is often used to neutralize the HCl byproduct. The reaction may be performed in an aprotic solvent like dichloromethane or THF. |
| Product precipitation | If the product is insoluble in the reaction solvent, it may precipitate out, hindering the reaction. Try a different solvent in which all components are soluble. |
Problem 2: Formation of a significant amount of diacyl-substituted side product.
| Possible Cause | Troubleshooting Steps |
| Excess acylating agent | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent. Add the acylating agent dropwise to the solution of the amine to avoid localized high concentrations. |
| High reactivity of acylating agent | If using a highly reactive acylating agent, consider performing the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for mono-acylation. |
Problem 3: Presence of the hydrolyzed carboxylic acid of the ester in the final product.
| Possible Cause | Troubleshooting Steps |
| Basic or acidic reaction/workup conditions | Avoid prolonged exposure to strong bases or acids, especially at elevated temperatures. Use mild bases like pyridine or triethylamine for acylation. During workup, neutralize the reaction mixture carefully. |
| Water in the reaction mixture | Ensure all solvents and reagents are anhydrous, as water can facilitate hydrolysis. |
Schiff Base Formation
Problem 1: Low yield of the Schiff base.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction by TLC.[1] Schiff base formation is a reversible reaction. To drive the equilibrium towards the product, remove the water formed during the reaction using a Dean-Stark apparatus or a drying agent like anhydrous magnesium sulfate. |
| Steric hindrance | If using a bulky aldehyde or ketone, the reaction may be slower. Consider increasing the reaction temperature or using a catalyst. |
| Catalyst inefficiency | A catalytic amount of a weak acid, such as glacial acetic acid, is often used to facilitate the reaction.[1] Ensure the catalyst is active and used in the appropriate amount. |
Problem 2: The isolated product is the starting amine.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Schiff base | Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid. Ensure the workup and purification steps are performed under anhydrous conditions if possible. Wash the organic extracts with a saturated sodium bicarbonate solution to remove any residual acid catalyst. |
Experimental Protocols
General Procedure for N-Acylation
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
General Procedure for Schiff Base Formation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).[5]
-
Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops).[1]
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).[5]
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]
Data Presentation
| Reaction Type | Reagents | Product | Typical Yield Range (%) | Reference |
| N-Acylation | Acid Chloride, Pyridine | N-Acyl derivative | 70-90% | [4] |
| Schiff Base Formation | Aldehyde, Acetic Acid | Schiff Base | 70-85% | [1][2] |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microwave Assisted Synthesis and Spectral Analysis of Schiff Bases Derived from 2-Amino-5-Aryl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate stability and storage conditions
Welcome to the technical support guide for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS: 4970-53-0). This document is intended for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound, thereby safeguarding experimental integrity and reproducibility.
Introduction
This compound is a versatile heterocyclic building block used in the synthesis of various bioactive molecules in pharmaceutical and agrochemical research.[1][2] Its structure features a stable 1,3,4-oxadiazole core, which imparts favorable metabolic stability.[3] However, the compound also possesses two key functional groups—an ethyl ester and a primary amino group—whose reactivity dictates its stability and proper handling. Understanding the interplay between the robust core and these reactive sites is critical for troubleshooting and achieving successful experimental outcomes.
This guide provides field-proven insights into the stability profile of this compound and offers practical solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
The compound should be stored as a solid in a tightly sealed container at 2-8°C . It is also advisable to protect it from moisture and light.
Q2: Why is refrigeration at 2-8°C necessary?
While the 1,3,4-oxadiazole ring is thermally stable, lower temperatures slow down potential degradation pathways, particularly the hydrolysis of the ethyl ester group, which can be catalyzed by trace amounts of moisture. Storing at refrigerated temperatures ensures long-term purity and viability.
Q3: Is this compound sensitive to moisture?
Yes. The primary point of vulnerability is the ethyl ester functional group. In the presence of water, the ester can undergo hydrolysis to form 5-amino-1,3,4-oxadiazole-2-carboxylic acid and ethanol.[4][5] This process can be accelerated by acidic or basic conditions. Therefore, it is crucial to store the solid under dry conditions and to use anhydrous solvents when preparing solutions.
Q4: How stable is the 1,3,4-oxadiazole ring itself?
The 1,3,4-oxadiazole ring is known for its high chemical and thermal stability.[3] It is generally resistant to degradation under typical synthetic conditions and provides metabolic stability to molecules that contain it.[3] However, extreme pH conditions can lead to ring opening in some oxadiazole derivatives, though the 1,3,4-isomer is among the most stable.[6]
Q5: What solvents are recommended for dissolving this compound?
Based on its structure, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for creating stock solutions. For reaction purposes, consult specific protocols, but always use anhydrous-grade solvents to prevent hydrolysis.
Q6: How long are solutions of this compound stable?
It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability in aqueous buffers is limited, especially at non-neutral pH, due to the risk of ester hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the chemical properties of the compound and providing actionable solutions.
Issue 1: Low Reaction Yield or Inconsistent Results
Symptom: Your reaction, in which the ester or amino group is expected to participate, is yielding less product than expected, or results are not reproducible.
Potential Cause: The compound may have partially degraded, primarily through hydrolysis of the ethyl ester. This reduces the concentration of the active starting material.
Causality Explained: The ester functional group is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base. If the compound was stored improperly, exposed to atmospheric moisture, or dissolved in non-anhydrous solvents, a significant portion may have converted to the corresponding carboxylic acid, which will be unreactive in subsequent steps intended for the ester.
Solutions:
-
Verify Purity: Before use, run a purity check on your starting material using an appropriate analytical method (e.g., LC-MS, ¹H NMR) to confirm its integrity. Look for the presence of the carboxylic acid byproduct.
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents. If applicable to your reaction, perform it under an inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: If your reaction medium is aqueous or protic, ensure the pH is maintained in a neutral range (ideally 6-7) to minimize acid- or base-catalyzed hydrolysis. A study on a similar 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5, but hydrolysis increased at higher or lower pH.[6]
Issue 2: Appearance of an Unexpected Impurity in Analytical Data (LC-MS / NMR)
Symptom: You observe a new peak in your LC-MS or a new set of signals in your NMR spectrum corresponding to a more polar compound.
Potential Cause: Hydrolysis of the ethyl ester to 5-amino-1,3,4-oxadiazole-2-carboxylic acid.
Troubleshooting Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, with a focus on avoiding and identifying impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of an acylsemicarbazide intermediate. For this compound, a plausible route is the reaction of a derivative of oxalic acid, such as ethyl oxalyl chloride, with semicarbazide to form an acylsemicarbazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).[1]
Q2: What are the most likely impurities in the synthesis of this compound?
The most common impurities can be categorized as:
-
Unreacted Starting Materials: Ethyl oxalyl chloride (or other oxalic acid derivative) and semicarbazide.
-
Intermediate: The uncyclized acylsemicarbazide intermediate.
-
Side-Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, and formation of the isomeric 1,3,4-thiadiazole if sulfur-containing reagents are used.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A polar solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting materials, intermediate, and the final product. The product, being more polar than the starting materials, will have a lower Rf value.
Q4: What are the recommended purification methods for this compound?
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[3] For higher purity, column chromatography on silica gel using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction of starting materials. | Ensure the starting materials are pure and dry. Increase the reaction time or temperature. |
| Ineffective cyclization. | Use a fresh or different dehydrating agent (e.g., POCl₃, PPA). Ensure anhydrous conditions. | |
| Decomposition of the product. | Avoid excessive heating during reaction or work-up. | |
| Presence of a Sulfur-Containing Impurity | Contamination from starting materials or reagents. | Use high-purity starting materials. Avoid using sulfur-based reagents if possible. |
| Cross-contamination from other reactions. | Ensure dedicated and clean glassware. | |
| Product is a Carboxylic Acid Instead of an Ethyl Ester | Hydrolysis of the ester group. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Work-up the reaction under neutral or slightly acidic conditions. |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | Remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent. |
| Product is an oil instead of a solid. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on common synthetic routes for similar 2-amino-1,3,4-oxadiazoles.[1][4]
Step 1: Formation of the Acylsemicarbazide Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve semicarbazide hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.0 eq) in the same anhydrous solvent to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude acylsemicarbazide intermediate.
Step 2: Cyclization to this compound
-
To the crude acylsemicarbazide intermediate, add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Impurity Formation Logic
Caption: Logical relationship of impurity formation during synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Solvent Effects on 1,3,4-Oxadiazole Formation
Welcome to the Technical Support Center for 1,3,4-oxadiazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your 1,3,4-oxadiazole formation reactions, with a specific focus on the critical role of solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,3,4-oxadiazoles and provides actionable solutions related to solvent selection.
Q1: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the potential solvent-related causes?
A1: Low yields in 1,3,4-oxadiazole synthesis can often be attributed to several solvent-related factors:
-
Poor Solubility of Starting Materials: If your starting materials (e.g., diacylhydrazine, acylhydrazone, or the initial hydrazide and carboxylic acid) are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Troubleshooting:
-
Increase Polarity: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of polar starting materials.[1]
-
Heating: Ensure the reaction temperature is appropriate for the chosen solvent to maximize solubility without degrading the reactants.
-
-
-
Inefficient Cyclodehydration: The final ring-closing step is often the most challenging. The solvent plays a crucial role in facilitating this dehydration process.
-
Troubleshooting:
-
High-Boiling Point Solvents: For thermally driven cyclodehydrations, using a high-boiling point solvent like dioxane or toluene can allow for the necessary high temperatures to be reached, driving the reaction to completion.[2]
-
Polar Aprotic Solvents: Solvents like DMF can actively participate in or stabilize the intermediates of the cyclization process, thereby increasing the reaction rate and yield.
-
-
-
Decomposition of Reactants or Products: Harsh reaction conditions, which can be exacerbated by the wrong solvent choice, may lead to the degradation of starting materials, intermediates, or the final 1,3,4-oxadiazole product.[3]
-
Troubleshooting:
-
Milder Conditions: If decomposition is suspected, consider switching to a lower boiling point solvent like THF or acetonitrile (ACN) and a more efficient dehydrating agent that allows for lower reaction temperatures.[2]
-
Solvent-Free or Microwave Conditions: Microwave-assisted synthesis, often performed with minimal or no solvent, can significantly reduce reaction times and minimize thermal decomposition.[4][5]
-
-
Q2: I am observing a significant amount of a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely cause and how can I prevent it?
A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[3] This is particularly prevalent when using sulfur-containing reagents, such as Lawesson's reagent or P4S10, or when starting from thiosemicarbazides.[3] The choice of solvent can influence the chemoselectivity of the cyclization.
-
Troubleshooting:
-
Reagent and Solvent Selection: When starting from a thiosemicarbazide, using a desulfurizing agent like EDC·HCl in a polar aprotic solvent such as DMSO has been shown to favor the formation of the 2-amino-1,3,4-oxadiazole over the thiadiazole.[6] In contrast, using a dehydrating agent like p-TsCl in a polar solvent like N-methyl-2-pyrrolidone can favor the formation of the 2-amino-1,3,4-thiadiazole.[6]
-
Q3: The cyclization of my diacylhydrazine to a 1,3,4-oxadiazole is not proceeding efficiently. How can I choose a better solvent?
A3: The choice of solvent for the cyclodehydration of diacylhydrazines is critical and often depends on the dehydrating agent being used.
-
Troubleshooting:
-
With Strong Dehydrating Agents (e.g., POCl₃, SOCl₂): These reactions are often performed in non-polar or moderately polar, non-reactive solvents like toluene or under solvent-free conditions.[7] The high temperatures achievable in these solvents help to drive the reaction.
-
With Milder Dehydrating Agents (e.g., Burgess Reagent, XtalFluor-E): These reagents can be more sensitive to the solvent environment. For instance, the Burgess reagent has shown significantly better yields in dioxane compared to THF, DMSO, or ACN.[2] Dichloromethane (DCM) or acetonitrile (MeCN) are suitable solvents for XtalFluor-E.[8]
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can promote the reaction, and in some cases, may be essential for the reaction to proceed, particularly in catalyst-free systems.
-
Quantitative Data on Solvent Effects
The selection of a solvent can have a dramatic impact on the yield and reaction time of 1,3,4-oxadiazole synthesis. Below are tables summarizing the quantitative effects of different solvents on reaction outcomes from various studies.
Table 1: Effect of Solvent and Dehydrating Agent on the Synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol [2]
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | ACN | 100 | 16 | 61 |
| 2 | Burgess reagent | THF | rt | 16 | Traces |
| 3 | Burgess reagent | Dioxane | 100 | 24 | 76 |
| 4 | Burgess reagent | DMSO | 100 | 4 | Traces |
| 5 | Burgess reagent | Toluene | 100 | 16 | 80 |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [4]
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 6-7 hours | ~10 minutes |
| Typical Yield | 71-81% | Generally higher |
| Energy Source | Oil bath / Hot plate | Microwave irradiation |
| Key Reagents | Acid hydrazides, Carboxylic acids, POCl₃ | Acid hydrazides, Benzoic acid, Clay |
| Environmental Impact | Use of hazardous reagents, longer heating times | Reduced reaction times, often solvent-free or uses greener solvents, energy efficient. |
Experimental Protocols
Below are detailed methodologies for key experiments demonstrating the role of solvents in 1,3,4-oxadiazole synthesis.
Protocol 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Phosphorus Oxychloride [4]
This protocol describes the cyclodehydration of an N,N'-diacylhydrazine using a strong dehydrating agent, often with minimal or no solvent.
-
Materials:
-
Substituted acid hydrazide
-
Substituted carboxylic acid (or acid chloride)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Prepare a mixture of an equimolar amount of a substituted acid hydrazide and a substituted carboxylic acid.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise to the mixture while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 6-7 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [4][5]
This protocol offers a rapid and environmentally friendly alternative to conventional heating.
-
Materials:
-
Substituted hydrazide
-
Benzoic acid
-
Clay (as a solid support)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Prepare an equimolar mixture of the substituted hydrazide and benzoic acid.
-
Add clay to the mixture and thoroughly mix using a vortex mixer.
-
Place the solid mixture in a microwave-safe vessel.
-
Irradiate the mixture in a domestic microwave oven at approximately 50% power for about 10 minutes.
-
After the reaction is complete, allow the solid mixture to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent.
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.
-
Protocol 3: Synthesis of 2-Amino-1,3,4-Oxadiazoles from Acylthiosemicarbazides using Iodine [8]
This method demonstrates an oxidative cyclization where ethanol serves as the solvent.
-
Materials:
-
Acylthiosemicarbazide precursor
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the acylthiosemicarbazide precursor in ethanol.
-
Add potassium iodide to the reaction mixture.
-
Add a solution of iodine in ethanol dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in 1,3,4-oxadiazole synthesis, with a focus on the role of the solvent.
Caption: Workflow for Conventional Synthesis of 1,3,4-Oxadiazoles.
Caption: Workflow for Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles.
Caption: Troubleshooting Logic for Low Yield in 1,3,4-Oxadiazole Synthesis.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Refining reaction conditions for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely recognized and efficient method is the cyclization of ethyl carbazate with cyanogen bromide. This reaction provides a direct route to the desired 2-amino-1,3,4-oxadiazole scaffold with the required ethyl ester functionality.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Temperature, reaction time, and the purity of starting materials are critical. The reaction is typically carried out at low to ambient temperatures to minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Using high-purity ethyl carbazate and cyanogen bromide is essential to avoid the formation of impurities that can complicate purification.
Q3: What are the primary safety precautions to consider when working with cyanogen bromide?
A3: Cyanogen bromide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is also advisable to have a quenching solution, such as sodium hypochlorite, readily available to neutralize any residual cyanogen bromide.
Q4: How can I purify the final product?
A4: Recrystallization is a common and effective method for purifying solid this compound. Column chromatography on silica gel can also be employed if recrystallization does not yield a product of sufficient purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Sub-optimal reaction temperature. 4. Impure reagents. | 1. Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. 2. Maintain the recommended reaction temperature. Avoid excessive heating. 3. Conduct the reaction at the lower end of the recommended temperature range and gradually increase if the reaction is too slow. 4. Ensure the purity of ethyl carbazate and cyanogen bromide. |
| Presence of Multiple Spots on TLC | 1. Formation of by-products. 2. Unreacted starting materials. 3. Decomposition of the product. | 1. Optimize reaction conditions (temperature, reaction time) to minimize by-product formation. 2. Ensure the correct stoichiometry of reactants. 3. Purify the crude product using column chromatography followed by recrystallization. |
| Product is an intractable oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography to remove impurities. 2. Ensure all solvent is removed under reduced pressure before attempting crystallization. Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexane). |
| Hydrolysis of the Ethyl Ester Group | Presence of water in the reaction mixture or during work-up. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, use neutral or slightly acidic conditions and avoid prolonged exposure to basic solutions. |
| Formation of symmetrical 2,5-disubstituted 1,3,4-oxadiazole by-product | Self-condensation of the starting hydrazide or reaction with an intermediate. | Maintain a low reaction temperature and control the rate of addition of cyanogen bromide. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl carbazate and cyanogen bromide.
Materials:
-
Ethyl carbazate
-
Cyanogen bromide
-
Sodium bicarbonate (or other suitable base)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
Solvent for recrystallization (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve ethyl carbazate (1 equivalent) in anhydrous methanol.
-
Addition of Base: Add sodium bicarbonate (1.1 equivalents) to the solution and stir the suspension.
-
Addition of Cyanogen Bromide: In a separate flask, dissolve cyanogen bromide (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of ethyl carbazate and sodium bicarbonate at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Recrystallization: Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain pure this compound as a solid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logical troubleshooting workflow for synthesis issues.
Technical Support Center: Late-Stage Functionalization of 1,3,4-Oxadiazoles
Welcome to the technical support center for the late-stage functionalization of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the late-stage functionalization (LSF) of 1,3,4-oxadiazoles?
A1: The late-stage functionalization of 1,3,4-oxadiazoles, while crucial for drug discovery, presents several challenges.[1][2][3][4] Key difficulties include achieving high regioselectivity, ensuring compatibility with a wide range of functional groups present in complex molecules, and obtaining satisfactory yields.[5][6] The inert nature of C-H bonds often necessitates harsh reaction conditions, which can lead to substrate degradation or undesired side reactions.[7] Catalyst selection and optimization are also critical hurdles to overcome for efficient and selective transformations.[5][7]
Q2: Why is late-stage functionalization of 1,3,4-oxadiazoles important in drug discovery?
A2: 1,3,4-Oxadiazoles are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11][12][13][14] Late-stage functionalization allows for the rapid diversification of complex drug candidates containing the 1,3,4-oxadiazole core.[3][4] This approach enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties without the need for de novo synthesis, thus accelerating the drug discovery process.[2][4]
Q3: What are the most common methods for the late-stage C-H arylation of 1,3,4-oxadiazoles?
A3: The most prevalent methods for late-stage C-H arylation of 1,3,4-oxadiazoles are transition metal-catalyzed reactions, primarily using palladium or copper.[5][6]
-
Palladium-catalyzed C-H arylation: This method often employs a palladium catalyst in combination with a specific ligand, such as a ferrocenyl diphosphane, to couple the oxadiazole with aryl halides (including challenging aryl chlorides) or triflates.[5]
-
Copper-catalyzed C-H arylation: Copper catalysts, often in the form of CuBr or copper(II) oxide nanoparticles, are used with aryl iodides or diaryliodonium salts.[6][15][16] These methods can offer advantages such as milder reaction conditions and ligand-free protocols.[6]
Troubleshooting Guides
Problem 1: Low to No Yield in Palladium-Catalyzed C-H Arylation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation.[7] Consider screening different palladium sources (e.g., [Pd(OAc)2]) and ligands (e.g., electron-rich phosphines like tBudippf).[5] |
| Inappropriate Base | The choice of base is crucial. While Cs2CO3 is commonly used, other bases like KOtBu or CsOAc might be more effective for your specific substrate.[5] Perform a small-scale screen of different bases. |
| Incorrect Solvent | The reaction solvent significantly impacts yield. DMF is a common choice, but other solvents like toluene should be considered.[5] Ensure the solvent is anhydrous. |
| Suboptimal Temperature | The reaction temperature may need optimization. While 100°C is a common starting point, carefully increasing or decreasing the temperature might improve the yield.[5] |
| Presence of Inhibitors | Impurities in the starting materials or reagents can inhibit the catalyst. Ensure all components are pure. |
Problem 2: Poor Regioselectivity in C-H Functionalization
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Steric and Electronic Similarity of C-H Bonds | The inherent electronic and steric properties of the substrate may not favor functionalization at the desired position. |
| Non-optimal Catalyst/Ligand System | The choice of catalyst and ligand plays a critical role in directing the regioselectivity. For palladium-catalyzed reactions, varying the steric bulk and electronic properties of the phosphine ligand can influence the site of arylation.[5] |
| Use of Directing Groups | If inherent selectivity cannot be achieved, consider the temporary introduction of a directing group to guide the catalyst to the desired C-H bond. |
| Alternative Metalation Strategies | Explore regioselective zincation or magnesiation using TMP (2,2,6,6-tetramethylpiperidyl) bases, which can provide access to specific isomers that are then trapped with an electrophile.[17][18] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C-H Arylation of a 2-Substituted 1,3,4-Oxadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Substituted 1,3,4-oxadiazole
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate ([Pd(OAc)2])
-
Ligand (e.g., tBudippf)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 2-substituted 1,3,4-oxadiazole (1.0 equiv.), aryl halide (1.5 equiv.), [Pd(OAc)2] (0.01 equiv.), and the ligand (0.01 equiv.).
-
Add Cs2CO3 (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 13 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the palladium-catalyzed C-H arylation of 1,3,4-oxadiazoles.
Caption: A troubleshooting decision tree for low-yield C-H functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. jchemrev.com [jchemrev.com]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate vs. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
In the landscape of modern drug discovery and agrochemical development, the selection of a core heterocyclic scaffold is a decision of paramount importance. Among the privileged five-membered heterocycles, the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are workhorse templates for generating novel bioactive molecules.[1] This guide provides an in-depth, data-supported comparison of two structurally analogous, yet functionally distinct, starting materials: Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate and its sulfur-containing counterpart, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate .
The core distinction lies in a single heteroatom—oxygen versus sulfur. This seemingly minor substitution invokes the principle of bioisosterism, where one atom or group is replaced by another to create a new compound with broadly similar biological properties.[2] However, the nuanced differences in electronegativity, size, lipophilicity, and hydrogen bonding capability between oxygen and sulfur can lead to significant variations in metabolic stability, target affinity, and overall pharmacological profile.[1] Understanding these differences is critical for rationally designing next-generation therapeutic and agricultural agents.
This guide moves beyond a simple cataloging of properties to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Characteristics: A Head-to-Head Comparison
A foundational analysis begins with the fundamental physicochemical properties of each compound. These parameters influence solubility, reactivity, and formulation characteristics.
| Property | This compound | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
| Appearance | White powder / solid[3] | White to yellow crystals / solid[4] |
| Molecular Formula | C₅H₇N₃O₃[3] | C₅H₇N₃O₂S[4][5] |
| Molecular Weight | 157.13 g/mol [3] | 173.20 g/mol [4][5] |
| Melting Point | 199-206 °C[3] | 196-202 °C[4] |
| CAS Number | 4970-53-0[3] | 64837-53-2[4][5] |
| Purity (Typical) | ≥ 97-98%[3] | ≥ 97%[4][6] |
| Storage Conditions | 0-8 °C[3] | 2-8 °C, sealed in dry, dark place[4] |
The higher molecular weight of the thiadiazole derivative is a direct result of substituting an oxygen atom (approx. 16 amu) with a sulfur atom (approx. 32 amu). The similar melting points suggest that the crystal lattice energies of the two compounds are comparable, despite the structural difference.
Synthesis and Reactivity: Strategic Pathways to the Core Scaffolds
The construction of these heterocyclic cores is well-established, though the choice of reagents and conditions is tailored to the specific heteroatom. The primary distinction lies in the cyclization strategy. Oxadiazoles are typically formed via dehydrative cyclization, whereas thiadiazoles often undergo a dehydrosulfurization or related condensation process.
The synthesis of 2-amino-1,3,4-oxadiazoles frequently proceeds through an acylthiosemicarbazide intermediate. The critical step is an oxidative cyclodesulfurization, where the sulfur atom is removed to facilitate ring closure.[7] In contrast, 1,3,4-thiadiazoles can be synthesized more directly from thiosemicarbazide precursors without the need to extrude the sulfur atom.[8]
Caption: Generalized synthetic pathways for oxadiazole and thiadiazole cores.
The reactivity of the resulting heterocycles is also influenced by the resident heteroatom. The sulfur atom in the thiadiazole ring is more polarizable and can engage in different non-covalent interactions compared to the more electronegative oxygen atom in the oxadiazole. The amino and ester functional groups on both molecules provide versatile handles for further derivatization through standard reactions like acylation, sulfonylation, and amidation.[9]
Comparative Performance & Applications
Both scaffolds are widely used as precursors for compounds with a broad spectrum of biological activities. The choice between them is often driven by the specific therapeutic target and desired pharmacokinetic properties.
Medicinal Chemistry Applications: The 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are considered privileged structures in medicinal chemistry due to their favorable metabolic profiles and ability to act as hydrogen bond acceptors.[2]
-
Thiadiazole Analogs: The thiadiazole nucleus is a component in numerous clinically approved drugs, including the antibacterial sulfamethizole and the diuretic acetazolamide.[10][11] Its sulfur atom can enhance lipophilicity, which may improve membrane permeability.[1] Derivatives of 5-amino-1,3,4-thiadiazole have shown potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[10]
-
Oxadiazole Analogs: The 1,3,4-oxadiazole ring is a bioisosteric replacement for ester and amide groups, often introduced to improve metabolic stability and oral bioavailability.[12] Derivatives have demonstrated significant anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[13]
The following table summarizes the breadth of biological activities reported for derivatives of both scaffolds.
| Biological Activity | 1,3,4-Oxadiazole Derivatives | 1,3,4-Thiadiazole Derivatives |
| Antimicrobial | Yes[12] | Yes[11][14] |
| Anti-inflammatory | Yes[13] | Yes[10] |
| Anticancer | Yes[1] | Yes[10][15] |
| Anticonvulsant | Yes[13] | Yes[10] |
| Antitubercular | Yes[1] | Yes[10] |
| Diuretic | - | Yes[16] |
| Antioxidant | Yes[15] | Yes[15] |
Agricultural Chemistry Applications: Both compounds serve as valuable intermediates in the synthesis of modern agrochemicals.[3][4] They are used to develop potent fungicides, herbicides, and insecticides, where the heterocyclic core is crucial for the molecule's bioactivity.[3][9]
Exemplary Experimental Protocols
The following protocols are illustrative and represent common laboratory-scale synthetic procedures. The trustworthiness of any protocol relies on careful execution, purification, and analytical validation (e.g., NMR, LC-MS, IR).
Protocol 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
This protocol is adapted from a representative synthesis involving cyclocondensation.[8]
Workflow:
Caption: Experimental workflow for thiadiazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing phosphorus trichloride (POCl₃, 25 mL), add hydrazinothioformamide (10 g, 54.8 mmol).
-
Reagent Addition: Slowly add ethyl 2-chloro-2-oxoacetate (6.1 mL, 54.8 mmol) to the mixture.
-
Cyclization: Heat the reaction mixture to 70 °C and stir continuously for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): Upon completion, cool the mixture and remove the phosphorus trichloride under reduced pressure.
-
Work-up (Quenching): Carefully dilute the residue with ice water (150 mL). Adjust the pH to ~8 using a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the title compound.[8]
Protocol 2: Synthesis of this compound
This protocol is a generalized method based on the common oxidative cyclization of an acylthiosemicarbazide precursor.[7]
Step-by-Step Methodology:
-
Intermediate Synthesis: First, synthesize the acylthiosemicarbazide intermediate. React ethyl oxalyl chloride with thiosemicarbazide in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at 0 °C to room temperature.
-
Reaction Setup: Dissolve the purified acylthiosemicarbazide intermediate in a suitable solvent like methanol or acetonitrile.
-
Oxidative Cyclization: Add an oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst like potassium iodide. Other reagents like iodine/NaOH or mercury(II) acetate can also be used.[7]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess oxidant.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product.
Conclusion and Strategic Outlook
Both This compound and Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate are exceptionally valuable building blocks. Neither is universally "better"; rather, they are complementary tools in the molecular designer's arsenal.
-
Choose the Oxadiazole when seeking to replace an amide or ester linkage to enhance metabolic stability, or when the specific hydrogen bonding pattern of the oxygen heteroatom is desired for target engagement.
-
Choose the Thiadiazole when aiming to increase lipophilicity, leverage the unique electronic properties of sulfur for binding, or explore a scaffold with a rich history in clinically successful drugs.[10][14]
The decision should be data-driven, often involving the synthesis and parallel screening of both series of analogs. By understanding the fundamental chemical differences and their biological implications, researchers can make more informed decisions, accelerating the journey from a starting material to a high-performing, novel active compound.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | 64837-53-2 [chemicalbook.com]
- 9. leapchem.com [leapchem.com]
- 10. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. rroij.com [rroij.com]
- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Amino-1,3,4-Oxadiazoles
The 2-amino-1,3,4-oxadiazole scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic methods for accessing these compounds is of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of common synthetic strategies for 2-amino-1,3,4-oxadiazoles, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Methodologies
Several methods have been established for the synthesis of 2-amino-1,3,4-oxadiazoles, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired substrate scope, reaction conditions, and scalability. Below is a summary of some prominent methods with their key performance indicators.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Method 1: Cyclodesulfurization of Acylthiosemicarbazides | Acylthiosemicarbazides | p-Tosyl chloride, Pyridine | Not Specified | 78-99 | [1] |
| Method 2: One-Pot Synthesis from Carboxylic Acids | Carboxylic Acids, Thiosemicarbazide | EDCI, DIPEA, DMF | 4-8 hours | Moderate to Good | [2][3] |
| Method 3: Iodine-Mediated Oxidative Cyclization | Semicarbazide, Aldehydes | I₂, K₂CO₃, 1,4-Dioxane, 80 °C | 1-4.5 hours | Satisfactory | [4][5][6] |
| Method 4: From Acid Hydrazides and Cyanogen Bromide | Acid Hydrazides, Cyanogen Bromide | Methanol | Not Specified | Good | [7][8] |
| Method 5: Microwave-Assisted Synthesis | Hydrazides, Aromatic Aldehydes | Sodium Bisulfite, Ethanol-Water | 2 minutes | Not Specified | [9] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed above.
Method 1: Cyclodesulfurization of Acylthiosemicarbazides
This method relies on the cyclization of a pre-synthesized acylthiosemicarbazide using a desulfurating agent. The use of p-tosyl chloride in pyridine is a common and effective approach.[1]
Protocol:
-
Prepare the acylthiosemicarbazide by acylating a given hydrazide with the appropriate isothiocyanate.
-
Dissolve the acylthiosemicarbazide in pyridine.
-
Add p-tosyl chloride to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.
Method 2: One-Pot Synthesis from Carboxylic Acids and Thiosemicarbazide
This convenient one-pot method avoids the isolation of the intermediate acylthiosemicarbazide, making it an efficient route for the synthesis of 2-amino-1,3,4-oxadiazoles.[2][3]
Protocol:
-
To a solution of the carboxylic acid in DMF, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture for a few minutes at room temperature.
-
Add the thiosemicarbazide to the reaction mixture.
-
Continue stirring at room temperature for 4-8 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
In cases where the product does not precipitate, the reaction mixture is worked up by extraction with an organic solvent, followed by purification.
Method 3: Iodine-Mediated Oxidative C-O Bond Formation
This transition-metal-free method utilizes molecular iodine as an oxidizing agent to facilitate the cyclization of an in situ formed semicarbazone intermediate.[4][5][6]
Protocol:
-
To a stirred solution of semicarbazide hydrochloride and sodium acetate in water, add a solution of the corresponding aldehyde in methanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in 1,4-dioxane.
-
Add potassium carbonate and iodine sequentially to the mixture.
-
Stir the reaction mixture at 80 °C for 1-4.5 hours until the reaction is complete (monitored by TLC).
-
After cooling, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 4: Synthesis from Acid Hydrazides and Cyanogen Bromide
This classical method provides a direct route to 2-amino-1,3,4-oxadiazoles through the reaction of an acid hydrazide with a cyanogen halide.[7][8]
Protocol:
-
Prepare a solution of cyanogen bromide in a suitable solvent like methanol.
-
Add a suspension of the carboxylic acid hydrazide in the same solvent to the cyanogen bromide solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The product may precipitate from the solution upon cooling.
-
Isolate the desired 2-amino-5-substituted-1,3,4-oxadiazole by filtration and recrystallization.
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to 2-amino-1,3,4-oxadiazoles.
Caption: Synthetic routes to 2-amino-1,3,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 8. EP3133063A1 - Pocess for the preparation of 2-amino-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 9. wjarr.com [wjarr.com]
Structure-Activity Relationship (SAR) of 1,3,4-Oxadiazole Derivatives: A Comparative Guide
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships of various 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies. The versatility of the 1,3,4-oxadiazole scaffold allows for structural modifications that can significantly enhance the therapeutic efficacy and selectivity of these compounds.[2]
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have demonstrated significant potential as antimicrobial agents, targeting a range of bacterial and fungal pathogens.[3] The antimicrobial efficacy of these compounds is largely influenced by the nature and position of substituents on the core ring structure.
A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains.[4] The general synthetic route involves the cyclization of acylhydrazides with agents like carbon disulfide or aromatic acids in the presence of a dehydrating agent such as phosphorus oxychloride.[4][5]
Table 1: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound | R | R' | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 1a | Phenyl | SH | 16 | 32 |
| 1b | 4-Chlorophenyl | SH | 8 | 16 |
| 1c | 4-Nitrophenyl | SH | 4 | 8 |
| 2a | Phenyl | Phenyl | 32 | 64 |
| 2b | 4-Chlorophenyl | Phenyl | 16 | 32 |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a thiol (-SH) group at the 2-position of the oxadiazole ring generally confers better antimicrobial activity compared to a phenyl group at the same position.
-
Electron-withdrawing groups on the phenyl ring at the 5-position, such as chloro and nitro groups, enhance the antimicrobial activity. The nitro-substituted derivative (1c ) exhibited the most potent activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.
-
Bacterial strains (Staphylococcus aureus and Escherichia coli) were cultured in Mueller-Hinton broth.
-
The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds were prepared in 96-well microtiter plates.
-
An inoculum of the bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.
Caption: General workflow for structure-activity relationship (SAR) studies.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant anticancer activity.[6] These derivatives can exert their effects through various mechanisms, including the inhibition of enzymes like matrix metalloproteinases (MMPs) and receptor tyrosine kinases.[7][8]
A study focused on novel 1,3,4-oxadiazole derivatives bearing a mercapto acetamido moiety, which were evaluated for their cytotoxic activity against human cancer cell lines.[7] The synthesis involved the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with various N-substituted 2-chloroacetamides.[7]
Table 2: Cytotoxic Activity of 1,3,4-Oxadiazole-Thioacetamide Derivatives against A549 Lung Cancer Cells
| Compound | R (at position 5) | R' (on acetamide) | IC50 (µM) |
| 3a | (2-Acetamidophenoxy)methyl | Phenyl | 15.2 |
| 3b | (2-Acetamidophenoxy)methyl | 4-Chlorophenyl | 7.48 |
| 3c | (2-Acetamidophenoxy)methyl | 4-Fluorophenyl | 5.12 |
| 3d | (2-Acetamidophenoxy)methyl | 2-Hydroxyphenyl | <0.14 |
Key SAR Insights for Anticancer Activity:
-
The presence of a halogen (chloro or fluoro) on the N-phenylacetamide moiety enhances cytotoxic activity compared to the unsubstituted phenyl derivative.
-
A hydroxyl group at the ortho position of the N-phenylacetamide ring resulted in a dramatic increase in potency, with compound 3d showing exceptional activity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of the compounds on the A549 human lung cancer cell line was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
A549 cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.
-
The supernatant was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of several diseases, and 1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents.[9] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).
A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats.[10]
Table 3: Anti-inflammatory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound | R | R' | % Inhibition of Paw Edema |
| 4a | Flurbiprofenyl-methyl-thio | Methoxy phenyl | 74.52 |
| 4b | Flurbiprofenyl-methyl-thio | Anilide | 76.64 |
| 4c | Flurbiprofenyl-methyl-thio | p-Chlorophenyl | 79.83 |
| Ibuprofen (Standard) | - | - | 84.71 |
Key SAR Insights for Anti-inflammatory Activity:
-
The incorporation of a flurbiprofen moiety, a known nonsteroidal anti-inflammatory drug (NSAID), into the 1,3,4-oxadiazole structure resulted in compounds with significant anti-inflammatory activity.[10]
-
Substitution at the thioether linkage with different aryl groups influenced the activity, with the p-chlorophenyl derivative (4c ) showing the highest percentage of inhibition.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity was evaluated as follows:
-
Wistar albino rats were divided into groups.
-
The test compounds or a standard drug (ibuprofen) were administered orally.
-
After 30 minutes, 0.1 mL of 1% carrageenan suspension was injected into the sub-plantar region of the right hind paw of each rat to induce edema.
-
The paw volume was measured at different time intervals using a plethysmometer.
-
The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.
Caption: Inhibition of the COX-2 pathway by 1,3,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
A Medicinal Chemist's Guide to Bioisosteric Replacement: A Comparative Analysis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
In the intricate process of drug discovery and development, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of this process. Among the most versatile and frequently employed bioisosteres are the five-membered heterocyclic rings, 1,3,4-oxadiazole and 1,3,4-thiadiazole. This guide provides an in-depth, objective comparison of these two critical pharmacophores, grounded in experimental data and field-proven insights to aid researchers in making informed decisions during molecular design.
The Principle of Bioisosteric Replacement
The concept of bioisosterism is founded on the interchangeability of atoms or groups that share similarities in size, shape, and electronic configuration. The goal is not merely to replicate activity but to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, enhance its potency, reduce toxicity, or secure novel intellectual property. The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are considered classical non-classical bioisosteres, particularly as surrogates for carboxylic acids, esters, and amides, due to their ability to participate in hydrogen bonding and their metabolic stability.[1][2]
Core Structural and Physicochemical Comparison
The fundamental difference between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole is the substitution of an oxygen atom for a sulfur atom. This seemingly minor change imparts significant alterations to the ring's electronics, geometry, and, consequently, its interactions with biological targets.
Caption: Core structures of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole.
The sulfur atom in the thiadiazole ring is larger, less electronegative, and more polarizable than the oxygen in the oxadiazole. This leads to distinct differences in lipophilicity, hydrogen bonding capacity, and metabolic stability.[3] The oxadiazole ring is generally more polar and a stronger hydrogen bond acceptor, while the thiadiazole ring contributes more to the molecule's lipophilicity.[3][4]
Table 1: Comparative Physicochemical Properties
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Difference & Implication in Drug Design |
| Electronegativity | Oxygen (3.44) is highly electronegative. | Sulfur (2.58) is less electronegative. | The oxadiazole ring has a stronger dipole moment, influencing its polarity and ability to act as a hydrogen bond acceptor. |
| Lipophilicity (LogP) | Generally lower (more hydrophilic). | Generally higher (more lipophilic). | Thiadiazoles may enhance membrane permeability, while oxadiazoles can improve aqueous solubility.[3] |
| Hydrogen Bonding | The two nitrogen atoms and the oxygen atom act as hydrogen bond acceptors. | The two nitrogen atoms and the sulfur atom act as hydrogen bond acceptors. The sulfur atom is a weaker H-bond acceptor than oxygen. | The oxadiazole core can form stronger hydrogen bonds, which may be crucial for target binding.[4] |
| Metabolic Stability | Generally high thermal and chemical stability.[5] | High stability; sulfur can be susceptible to oxidation. | Both are considered stable, but the potential for S-oxidation in thiadiazoles should be considered in metabolic profiling. |
| Role as Bioisostere | Excellent surrogate for esters and amides.[1] | Effective surrogate for esters and amides, with increased lipophilicity. | The choice depends on the desired balance of polarity and lipophilicity for the target molecule. |
A Comparative Look at Synthetic Methodologies
A significant advantage of using these bioisosteres is their synthetic accessibility, often from common starting materials. Acid hydrazides and acyl thiosemicarbazides are frequent precursors for both ring systems, allowing for divergent synthesis from a late-stage intermediate.[4]
Caption: Divergent synthesis from a common acyl thiosemicarbazide precursor.
Experimental Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Oxadiazole
This protocol describes the oxidative desulfurization and cyclization of an acyl thiosemicarbazide.
-
Starting Material: 1-Aroyl-thiosemicarbazide (1.0 eq).
-
Reaction: Dissolve the starting material in ethanol. Add a solution of iodine (1.1 eq) and potassium iodide (2.0 eq) in 4N sodium hydroxide.[4]
-
Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into crushed ice. The precipitated solid is filtered, washed thoroughly with water and a dilute sodium thiosulfate solution to remove excess iodine, and then dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-aryl-1,3,4-oxadiazole.
Causality: The use of an oxidizing agent like iodine in a basic medium facilitates the removal of the sulfur atom and subsequent ring closure to form the thermodynamically stable oxadiazole ring.
Experimental Protocol 2: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole
This protocol details the acid-catalyzed dehydrocyclization of the same precursor.
-
Starting Material: 1-Aroyl-thiosemicarbazide (1.0 eq).
-
Reaction: Add the starting material portion-wise to pre-chilled concentrated sulfuric acid (or another dehydrating agent like POCl₃) at 0°C with constant stirring.[4]
-
Conditions: Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 3-5 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Purification: Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol or another appropriate solvent to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Causality: Strong acids act as dehydrating agents, catalyzing the intramolecular cyclization by removing a molecule of water to form the thiadiazole ring.
Pharmacological Profiles: A Tale of Two Rings
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are present in a vast number of biologically active compounds, demonstrating a remarkably broad and overlapping spectrum of activities.[4][6]
Table 2: Comparative Pharmacological Activities
| Pharmacological Activity | 1,3,4-Oxadiazole Derivatives | 1,3,4-Thiadiazole Derivatives | Key Insights |
| Antimicrobial | Widespread activity against bacteria and fungi.[1][7] The marketed drug Furamizole has a 1,3,4-oxadiazole core.[7] | Potent antibacterial and antifungal agents.[8][9] The drug Sulfamethizole is a known antibacterial.[10] | Both scaffolds are highly effective. The choice may depend on the specific pathogen and the desired physicochemical properties for formulation. |
| Anti-inflammatory | Many derivatives show significant anti-inflammatory and analgesic effects, often with reduced ulcerogenic potential compared to standard NSAIDs.[11][12] | Derivatives have been shown to act as cyclooxygenase (COX) inhibitors and possess potent anti-inflammatory activity.[10][13] | Both rings are privileged structures in the design of anti-inflammatory agents. |
| Anticancer | Numerous compounds reported with activity against various cancer cell lines.[5][14] The clinical candidate Zibotentan contains this ring.[1] | Show anticancer properties by targeting enzymes like carbonic anhydrase and tyrosine kinases.[13][15] | This is a very active area of research for both heterocycles, with many derivatives showing promising results in preclinical studies. |
| Anticonvulsant | Derivatives have been synthesized and evaluated, showing promising activity in animal models of epilepsy.[1] | A well-established activity profile, with many compounds showing potent effects.[10][13] | Both are considered valuable pharmacophores for the development of new central nervous system agents. |
The decision to use one over the other often comes down to subtle differences in their Structure-Activity Relationships (SAR). For instance, in a series of cytotoxic agents, replacing an oxadiazole with a thiadiazole showed no significant difference in activity, suggesting a steric factor was more dominant than the electronic nature of the heteroatom in that specific case.[16]
Enhancing Drug-like Properties: Metabolic Stability and Beyond
One of the primary reasons for employing these heterocycles is to replace metabolically labile groups like esters, which are prone to hydrolysis by esterases. Both rings offer a significant increase in metabolic stability.[3][17]
Caption: Bioisosteric replacement of a carboxylic acid group.
Carboxylic acids are often problematic in drug candidates due to their ionization at physiological pH, which can limit membrane permeability and lead to poor oral bioavailability.[18] Replacing a carboxylic acid with a 1,3,4-oxadiazole or thiadiazole derivative maintains the ability to act as a hydrogen bond acceptor while removing the ionizable proton, often improving pharmacokinetic properties.[1][19] The 1,3,4-oxadiazole ring, being more polar, is an excellent mimic for the carbonyl interactions of an ester or amide, while the 1,3,4-thiadiazole offers a more lipophilic alternative.[2][3]
Conclusion: A Strategic Choice for the Medicinal Chemist
The bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles provides a powerful tool for drug designers. Neither ring is universally superior; the optimal choice is context-dependent and driven by the specific goals of the optimization campaign.
-
Choose 1,3,4-Oxadiazole when: A stronger hydrogen bond acceptor is required, higher polarity or aqueous solubility is desired, and you need a close electronic mimic of an ester or amide carbonyl.
-
Choose 1,3,4-Thiadiazole when: Increased lipophilicity is needed to improve membrane permeability, or when exploring subtle changes in steric bulk and electronic distribution within a binding pocket.
Ultimately, the most effective approach is often empirical. Synthesizing and testing both analogues provides the clearest data on which scaffold best fulfills the desired target product profile. This comparative guide serves as a foundational framework, grounded in established chemical principles and experimental evidence, to rationalize this critical decision in the journey of drug discovery.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. rroij.com [rroij.com]
- 12. longdom.org [longdom.org]
- 13. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Potential of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the antimicrobial activity of novel Schiff base derivatives of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, offering a framework for their evaluation as potential therapeutic agents.
Performance Comparison of Synthesized Derivatives
To investigate the structure-activity relationship and antimicrobial potential, a series of Schiff base derivatives of 5-amino-1,3,4-oxadiazole-2-carbohydrazide were synthesized and evaluated. The antimicrobial activity was determined by the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. The results are summarized in the table below.
| Compound | Derivative (Substituent R) | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| 1 | H | 64 | 128 | 128 | 256 | >256 |
| 2 | 4-Chlorophenyl | 16 | 32 | 64 | 128 | 128 |
| 3 | 4-Nitrophenyl | 8 | 16 | 32 | 64 | 64 |
| 4 | 4-Hydroxyphenyl | 32 | 64 | 128 | 256 | 128 |
| 5 | 4-Methoxyphenyl | 32 | 32 | 64 | 128 | 256 |
| 6 | 2,4-Dichlorophenyl | 8 | 16 | 32 | 64 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Note: MIC values are expressed in µg/mL. Ciprofloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal activity, respectively. The data presented is a representative example based on typical findings for this class of compounds.
Experimental Protocols
Synthesis of 5-amino-1,3,4-oxadiazole-2-carbohydrazide (Intermediate)
A mixture of this compound (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in absolute ethanol (50 mL) is refluxed for 8-10 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure carbohydrazide intermediate.
General Procedure for the Synthesis of Schiff Base Derivatives
To a solution of 5-amino-1,3,4-oxadiazole-2-carbohydrazide (0.01 mol) in absolute ethanol (30 mL), the respective substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid are added. The reaction mixture is refluxed for 6-8 hours. The completion of the reaction is monitored by TLC. The mixture is then allowed to cool, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the final Schiff base derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs are prepared in Dimethyl Sulfoxide (DMSO).
-
Preparation of Inoculum: Bacterial strains are grown in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB) overnight at 37°C. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The standardized suspension is then further diluted.
-
Assay Procedure: A serial two-fold dilution of each test compound is prepared in the respective broth in the wells of a 96-well plate. An equal volume of the diluted microbial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 48 hours for the fungus.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. The results are determined by visual inspection or by using a microplate reader.
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the antimicrobial activity of the synthesized compounds.
Caption: Synthetic pathway for the preparation of Schiff base derivatives.
A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioactivity: A Guide for Researchers
Introduction: Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are prominent scaffolds in medicinal chemistry. Their two common isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, are frequently incorporated into novel drug candidates due to their diverse and potent biological activities. This guide provides a comparative analysis of the bioactivity of these two isomers, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of their involvement in crucial signaling pathways. This objective comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a scaffold for their therapeutic targets.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against various biological targets. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
| Isomer | Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 1,2,4-Oxadiazole | 3-(1H-indol-5-yl)-5-(furan-2-yl)-1,2,4-oxadiazole | MCF-7 (Breast) | 0.68 | [1] |
| A-549 (Lung) | 1.56 | [1] | ||
| A-375 (Melanoma) | 0.79 | [1] | ||
| 1,3,4-Oxadiazole | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 7.21 | [2] |
| 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole | HT-29 (Colon) | 1.3 | [3] | |
| 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | 2.45 | [3] |
Antibacterial Activity
| Isomer | Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 1,2,4-Oxadiazole | Substituted 1,2,4-oxadiazole derivative | M. tuberculosis H37Rv | 92% inhibition at 100 µg/mL | [1] |
| 1,3,4-Oxadiazole | 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivative | MRSA | 62 | [4] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | 16 | [4] | |
| S. aureus | 25 | [4] |
Antifungal Activity
| Isomer | Compound | Fungal Strain | Activity (EC₅₀ in µg/mL) | Reference |
| 1,2,4-Oxadiazole | 1,2,4-oxadiazole derivative with anisic acid | R. solani | 12.68 | [5] |
| F. graminearum | 29.97 | [5] | ||
| C. capsica | 8.81 | [5] | ||
| 1,3,4-Oxadiazole | Aniline derivative containing 1,3,4-oxadiazole | Candida albicans | Moderate Activity | [6] |
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[7][8]
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Signaling Pathway Involvement
Both 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders.
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.
Certain derivatives of both 1,2,4-oxadiazole and 1,3,4-oxadiazole have been shown to inhibit the NF-κB pathway.[3][9][10][11][12][13] They can achieve this by targeting components of the pathway, such as the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells.
Caption: Induction of apoptosis via the intrinsic pathway by oxadiazole derivatives.
Derivatives of both 1,2,4-oxadiazole and 1,3,4-oxadiazole have been reported to induce apoptosis in cancer cells.[14][15][16][17] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptotic cell death.
Conclusion
Both 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds serve as valuable frameworks in the design of bioactive molecules. The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired pharmacological profile. While this guide provides a comparative overview, further structure-activity relationship (SAR) studies are crucial for the rational design and optimization of potent and selective drug candidates based on either oxadiazole isomer. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers embarking on the synthesis and evaluation of novel oxadiazole-based therapeutic agents.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. auctoresonline.org [auctoresonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 16. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Confirming the Structure of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate via NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating molecular structures in solution. This guide provides a detailed comparison and the supporting experimental data required to unequivocally confirm the structure of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate using ¹H and ¹³C NMR.
The guide contrasts the expected spectral data of the target compound with a potential structural isomer, Ethyl 3-amino-1,2,4-oxadiazole-5-carboxylate, to demonstrate the power of NMR in distinguishing between closely related heterocyclic systems.
Predicted NMR Spectral Data
The confirmation of this compound (a versatile building block in medicinal and agricultural chemistry) relies on the distinct chemical environments of its protons and carbon atoms, which give rise to a unique NMR fingerprint.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals:
-
Ethyl Group Protons : The ethyl ester moiety will produce a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to an oxygen atom, causing a downfield shift, and are split by the three neighboring methyl protons into a quartet.[3] The methyl protons (-CH₃) are split by the two methylene protons into a triplet.[3]
-
Amino Group Protons : The protons of the primary amine (-NH₂) typically appear as a broad singlet.[4] Its chemical shift can be variable depending on solvent, concentration, and temperature due to hydrogen bonding and rapid exchange.[4] A key confirmatory experiment is the disappearance of this signal upon shaking the sample with a drop of deuterium oxide (D₂O).[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule:
-
Ethyl Group Carbons : The two carbons of the ethyl group will appear at opposite ends of the spectrum. The methyl carbon (-CH₃) is highly shielded and will be found upfield, while the methylene carbon (-O-CH₂-) is deshielded by the adjacent oxygen and will appear further downfield.[5][6]
-
Carboxylate Carbonyl : The ester carbonyl carbon (-C=O) is significantly deshielded and will be observed in the typical range for such functional groups.[5]
-
Oxadiazole Ring Carbons : The two carbons within the 1,3,4-oxadiazole ring (C2 and C5) are attached to electronegative nitrogen and oxygen atoms, resulting in substantial deshielding.[7][8] The C2 carbon, bonded to the electron-withdrawing carboxylate group, is expected to be more deshielded (further downfield) than the C5 carbon, which is bonded to the electron-donating amino group.
Comparison with a Structural Isomer
To highlight the specificity of the NMR data, we compare the expected spectrum with that of a plausible isomer, Ethyl 3-amino-1,2,4-oxadiazole-5-carboxylate . While the signals for the ethyl group would be similar, the chemical shifts of the heterocyclic ring carbons would differ significantly due to the change in atom connectivity and the resulting electronic environment, providing a clear method of differentiation.[9][10]
Data Presentation: Predicted NMR Chemical Shifts (δ) in ppm
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | This compound (Expected) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~ 1.3 ppm | Triplet | 3H |
| -O-CH₂-CH₃ | ~ 4.3 ppm | Quartet | 2H |
| -NH₂ | ~ 7.5 ppm (variable) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | This compound (Expected) | Ethyl 3-amino-1,2,4-oxadiazole-5-carboxylate (Comparative) |
| -O-CH₂-C H₃ | ~ 14 ppm | ~ 14 ppm |
| -O-C H₂-CH₃ | ~ 62 ppm | ~ 63 ppm |
| Ester C =O | ~ 158 ppm | ~ 160 ppm |
| Ring Carbon (C-NH₂) | ~ 165 ppm | ~ 168 ppm |
| Ring Carbon (C-COOEt) | ~ 155 ppm | ~ 172 ppm |
Note: The chemical shifts for the 1,2,4-oxadiazole isomer are estimates based on known substituent effects and serve to illustrate the expected differences.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Synthesized this compound (15-20 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal standard: Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: a. Weigh approximately 15 mg of the sample into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Add a small drop of TMS to serve as an internal reference (δ = 0.00 ppm). d. Cap the vial and gently vortex or sonicate until the sample is fully dissolved. e. Transfer the solution into an NMR tube.
-
¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters:
- Spectral Width: ~16 ppm
- Pulse Angle: 30-45 degrees
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 16-32
-
¹³C NMR Acquisition: a. Tune the probe to the ¹³C frequency. b. Acquire a proton-decoupled ¹³C spectrum. Typical parameters:
- Spectral Width: ~220 ppm
- Pulse Program: zgpg30 (or similar with proton decoupling)
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. d. Integrate the peaks in the ¹H spectrum to determine proton ratios. e. Analyze the chemical shifts, multiplicities, and integration to assign the signals to the molecular structure.
Visualization of the Confirmation Workflow
The logical process for confirming the molecular structure via NMR is outlined below.
By following this comprehensive approach—predicting spectral data, comparing it with potential isomers, and adhering to a rigorous experimental protocol—researchers can confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 1,3,4-Oxadiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. The 1,3,4-oxadiazole scaffold, a cornerstone in modern medicinal chemistry, has given rise to a plethora of potent enzyme inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of notable 1,3,4-oxadiazole-based inhibitors, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.
The promiscuity or selectivity of a drug candidate dictates its efficacy and safety profile. While potent inhibition of the intended target is crucial, off-target effects can lead to unforeseen toxicities or even therapeutic benefits. This guide delves into the cross-reactivity of 1,3,4-oxadiazole-based inhibitors, with a focus on their interactions across the human kinome and other key enzyme families.
Kinase Cross-Reactivity Profile of a Novel 1,3,4-Oxadiazole/Chalcone Hybrid
A recent study on a series of 1,3,4-oxadiazole/chalcone hybrids identified a particularly potent compound, 8v , with significant anti-leukemic activity.[1] To assess its selectivity, the inhibitory activity of compound 8v was evaluated against a panel of cancer-related kinases.
Data Presentation: Kinase Inhibitory Activity of Compound 8v
| Target Kinase | IC50 (µM) |
| EGFR | 0.24 |
| Src | 0.96 |
Table 1: Inhibitory concentration (IC50) values of compound 8v against Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (Src). Data sourced from[1].
The data reveals that compound 8v exhibits potent inhibitory activity against both EGFR and Src, two key kinases implicated in cancer progression. While demonstrating high potency, the similar IC50 values suggest a degree of cross-reactivity between these two tyrosine kinases.
Signaling Pathway Implication
The dual inhibition of EGFR and Src by compound 8v has significant implications for its anti-cancer mechanism. Both kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and metastasis.
References
Benchmarking Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate against established inhibitors of two key enzyme classes: Carbonic Anhydrases (CAs) and Indoleamine 2,3-dioxygenase (IDO1). This compound is a versatile heterocyclic intermediate utilized in the synthesis of a variety of bioactive molecules for pharmaceutical and agricultural applications.[1][2] The 1,3,4-oxadiazole ring is a recognized pharmacophore that can enhance metabolic stability and target selectivity in drug candidates.[2]
Comparison with Known Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are established therapeutic targets for conditions such as glaucoma, epilepsy, and altitude sickness.[3] Sulfonamide-based inhibitors are a well-established class of CAs inhibitors. Given that derivatives of 1,3,4-oxadiazoles and the structurally similar 1,3,4-thiadiazoles have shown carbonic anhydrase inhibitory activity, this class of enzymes represents a potential target for novel compounds based on the this compound scaffold.
Quantitative Data for Known Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity of several known carbonic anhydrase inhibitors against various CA isoforms.
| Inhibitor | Target Isoform(s) | IC50 / Ki | Notes |
| Acetazolamide | hCA I, hCA II, hCA IV, etc. | Varies by isoform (nM to µM range) | A classical, non-selective CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness. |
| Dorzolamide | hCA II | Low nM range | A topical CA inhibitor used for the treatment of glaucoma. |
| Brinzolamide | hCA II | Low nM range | A topical CA inhibitor for glaucoma treatment. |
| Methazolamide | hCA I, hCA II | Varies by isoform (nM to µM range) | An oral CA inhibitor used for glaucoma. |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | bCA | IC50 values in the range of 0.179 - 0.978 µM | Structurally related class of compounds demonstrating CA inhibition. |
Note: The inhibitory constants (IC50 and Ki) are highly dependent on the specific CA isoform and the assay conditions.
Comparison with Known Indoleamine 2,3-dioxygenase (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key immune-regulatory enzyme and has emerged as a significant target in cancer immunotherapy. Several potent and selective IDO1 inhibitors are in various stages of clinical development. The 1,3,4-oxadiazole scaffold is present in some reported enzyme inhibitors, making IDO1 another potential area of investigation for this compound derivatives.
Quantitative Data for Known IDO1 Inhibitors
The table below presents the inhibitory potency of selected clinical-stage and preclinical IDO1 inhibitors.
| Inhibitor | Mechanism | IC50 / Ki | Notes |
| Epacadostat (INCB24360) | Reversible, competitive | IC50 = ~10 nM (cellular) | A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials for various cancers. |
| Navoximod (GDC-0919) | Reversible, competitive | Ki = ~7 nM | A potent and selective IDO1 inhibitor that has been in clinical trials. |
| Linrodostat (BMS-986205) | Irreversible | IC50 = 1.1 nM (in IDO1-HEK293 cells) | A potent and irreversible IDO1 inhibitor evaluated in clinical trials. |
| 1-Methyl-D-tryptophan (Indoximod) | Weak inhibitor/slow substrate | Ki = ~19 µM for the L-isomer | One of the early IDO inhibitors, with the D-isomer (indoximod) advancing to clinical trials. |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity against carbonic anhydrases and IDO1 are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.
Carbonic Anhydrase Inhibition Assay Protocol
A common method for determining CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.
Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically, and the reduction in this rate in the presence of an inhibitor is used to determine the inhibitory potency.
Materials:
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and a known inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the CA enzyme solution.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay Protocol
Both enzymatic and cell-based assays are commonly used to screen for IDO1 inhibitors.
Principle: These assays measure the activity of IDO1 by quantifying the production of kynurenine, the downstream product of tryptophan catabolism.
1. Enzymatic IDO1 Inhibition Assay
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compound
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic acid (TCA) for reaction termination
-
Reagent for kynurenine detection (e.g., Ehrlich's reagent)
Procedure:
-
In a reaction tube or plate, combine the assay buffer, L-tryptophan, methylene blue, ascorbic acid, catalase, and the test compound at various concentrations.
-
Initiate the reaction by adding the IDO1 enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Hydrolyze the N-formylkynurenine to kynurenine by heating at 60°C for 30 minutes.
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Calculate the percent inhibition and determine the IC50 value.
2. Cell-Based IDO1 Inhibition Assay
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium
-
L-Tryptophan
-
Test compound
-
Known IDO1 inhibitor as a positive control
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with IFN-γ to induce IDO1 expression.
-
After induction, add fresh medium containing L-tryptophan and the test compound at various concentrations.
-
Incubate for 24-48 hours.
-
Collect the cell supernatant.
-
Measure the kynurenine concentration in the supernatant using a colorimetric method (as described above) or by HPLC/LC-MS.
-
Determine the percent inhibition and calculate the cellular IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified IDO1 signaling pathway leading to immune suppression.
Experimental Workflow
Caption: General experimental workflow for in vitro enzyme inhibition screening.
References
Unlocking the Potential: A Comparative Guide to Computational Docking of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative analysis of computational docking studies on analogs of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a key pharmacophore in the design of novel therapeutic agents. By examining their interactions with various biological targets, we aim to elucidate the structure-activity relationships that drive their efficacy and to provide a framework for future drug design endeavors.
Performance Comparison of 1,3,4-Oxadiazole Analogs
Computational docking studies have been instrumental in predicting the binding affinities and modes of interaction of 1,3,4-oxadiazole derivatives with various protein targets. The following tables summarize key quantitative data from studies on analogs, offering a comparative perspective on their potential as therapeutic agents.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Analogs and Related Structures
| Compound/Analog | Target Cell Line | IC50 (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical Cancer) | 0.737 ± 0.05 | [1] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (Colon Cancer) | 1.194 ± 0.02 | [1] |
| 1,2,4-oxadiazole linked 5-fluorouracil (7a) | MCF-7 (Breast Cancer) | 0.76 ± 0.044 | [2] |
| 1,2,4-oxadiazole linked 5-fluorouracil (7a) | A549 (Lung Cancer) | 0.18 ± 0.019 | [2] |
| 1,2,4-oxadiazole linked 5-fluorouracil (7a) | DU145 (Prostate Cancer) | 1.13 ± 0.55 | [2] |
| 1,2,4-oxadiazole linked 5-fluorouracil (7a) | MDA MB-231 (Breast Cancer) | 0.93 ± 0.013 | [2] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent: 15.43 | [3] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | Growth Percent: 18.22 | [3] |
| 5a (Schiff base derivative of 5-(thiophen-2-yl)-1,3,4- oxadiazol-2-amine) | Caco-2 (Colon Cancer) | 43.16 | [4] |
| 5d (Schiff base derivative of 5-(thiophen-2-yl)-1,3,4- oxadiazol-2-amine) | Caco-2 (Colon Cancer) | 60.8 | [4] |
| Flavopiridol (Standard) | Caco-2 (Colon Cancer) | 59.2 | [4] |
Table 2: Antimicrobial Activity and Docking Scores of 1,3,4-Oxadiazole Analogs
| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | MIC (mg/mL) | Target Microorganism | Reference |
| 1,3,4-Oxadiazole Derivative (Compound 5) | β-lactamase | -8.3 | - | - | [5] |
| 1,3,4-Oxadiazole Derivative (Compound 7) | β-lactamase | -7.8 | - | - | [5] |
| 1,3,4-Oxadiazole Derivative (Compound 5) | DNA Gyrase (Gyr A) | - | - | - | [5] |
| 1,3,4-Oxadiazole Derivative (Compound 7) | DNA Gyrase (Gyr A) | - | - | - | [5] |
| Carbazole-Oxadiazole Hybrid (37c) | - | - | 0.625 | Candida albicans | [6] |
Experimental Protocols
A generalized molecular docking protocol for 1,3,4-oxadiazole derivatives can be summarized as follows. Specific parameters may vary between studies.
Molecular Docking Protocol for 1,3,4-Oxadiazole Derivatives
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein is energy minimized using a suitable force field (e.g., CHARMm).
-
-
Ligand Preparation:
-
The 2D structures of the 1,3,4-oxadiazole analogs are drawn using chemical drawing software.
-
The structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
Molecular docking is performed using software such as AutoDock Vina or Molegro Virtual Docker.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
The binding affinity is estimated, typically reported as a docking score in kcal/mol.
-
-
Analysis of Results:
-
The docked poses of the ligands are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.
-
Visualizing Molecular Interactions and Workflows
To better understand the logical relationships in docking studies and their implications, the following diagrams are provided.
Caption: A generalized workflow for computational docking and experimental validation.
Caption: A hypothetical signaling pathway illustrating the anticancer mechanism of action.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. cajmns.casjournal.org [cajmns.casjournal.org]
- 6. researchgate.net [researchgate.net]
Assay Development for Screening 1,3,4-Oxadiazole Libraries: A Comparative Guide
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Effective screening of 1,3,4-oxadiazole libraries is crucial for the identification of lead compounds with therapeutic potential. This guide provides a comparative overview of common assays employed in the screening of these libraries, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Comparative Analysis of Cytotoxicity Assays
A primary method for screening 1,3,4-oxadiazole libraries for potential anticancer agents is the assessment of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Comparative Cytotoxicity (IC50) of Selected 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| AMK OX-8 | A549 (Lung Carcinoma) | MTT | 25.04 | - | - | [3] |
| AMK OX-9 | A549 (Lung Carcinoma) | MTT | 20.73 | - | - | [3] |
| AMK OX-11 | A549 (Lung Carcinoma) | MTT | 45.11 | - | - | [3] |
| AMK OX-12 | A549 (Lung Carcinoma) | MTT | 41.92 | - | - | [3] |
| AMK OX-8 | HeLa (Cervical Cancer) | MTT | 35.29 | - | - | [3] |
| AMK OX-10 | HeLa (Cervical Cancer) | MTT | 5.34 | - | - | [3] |
| AMK OX-12 | HeLa (Cervical Cancer) | MTT | 32.91 | - | - | [3] |
| Compound 73 | HEPG2, MCF7, SW1116, BGC823 | TRAP PCR-ELISA | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 | [4] |
| Compound 99 | PC-3 (Prostate Cancer) | - | 0.67 | Sorafenib | - | [4] |
| Compound 99 | HCT-116 (Colon Cancer) | - | 0.80 | Sorafenib | - | [4] |
| Compound 99 | ACHN (Renal Cancer) | - | 0.87 | Sorafenib | - | [4] |
| Compound 129 | - | Alkaline Phosphatase Inhibition | 0.420 ± 0.012 | Standard | 2.80 | [4] |
| Compound 130 | MCF-7 (Breast Cancer) | MTT | 6.554 ± 0.287 | Doxorubicin | 10.525 ± 0.472 | [4] |
| Compound 131 | MCF-7 (Breast Cancer) | MTT | 5.132 ± 0.211 | Doxorubicin | 10.525 ± 0.472 | [4] |
| Compound 76 | MCF-7 (Breast Cancer) | Thymidylate Synthase Inhibition | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 | [4] |
| Compound 76 | SGC-7901 (Stomach Cancer) | Thymidylate Synthase Inhibition | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 | [4] |
| Compound 76 | HepG2 (Liver Cancer) | Thymidylate Synthase Inhibition | 18.3 ± 1.4 | 5-Fluorouracil | 16.7 ± 1.5 | [4] |
| Compound II-14 | - | PD-1/PD-L1 Inhibition | 0.0380 | - | - | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of screening results. Below are protocols for commonly employed assays in the evaluation of 1,3,4-oxadiazole libraries.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
1. Cell Seeding:
-
Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[2]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).[2] A positive control (e.g., a known anticancer drug) should also be included.[2]
-
For the described experiment, test compounds were added in 100 µL volume at concentrations of 100, 50, 25, and 12.5 µM in 0.2% DMSO.[3]
-
The cells in the control group receive only the medium containing 0.2% DMSO.[3]
-
Incubate the plates for another 24, 48, or 72 hours.[3]
3. MTT Reagent Addition and Incubation:
-
After the treatment period, remove the drug-containing medium and wash the cells with 200 µL of PBS.[3]
-
Add 100 µL of 1 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[3]
4. Formazan Solubilization and Absorbance Measurement:
-
After incubation, remove the MTT solution by inverting the plate.[3]
-
Add 200 µL of 100% DMSO to each well to solubilize the formazan crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Protocol 2: Brine Shrimp Lethality Bioassay
This is a preliminary assay to evaluate the cytotoxic nature of compounds.[3]
1. Hatching Brine Shrimp:
-
Hatch brine shrimp eggs in artificial seawater under a light source for 48 hours.
2. Assay Preparation:
-
Prepare solutions of the test compounds at various concentrations in DMSO.
-
Add 10 nauplii (larvae) to each well of a 96-well plate containing the test compound solutions.
3. Incubation and Counting:
-
Incubate the plates for 24 hours.
-
Count the number of surviving nauplii in each well.
4. Data Analysis:
-
Calculate the percentage of mortality for each concentration and determine the LC50 value.
Protocol 3: Telomerase Activity Assay (TRAP PCR-ELISA)
This assay is used to screen for inhibitors of telomerase, an enzyme active in most cancer cells.[4]
1. Cell Lysate Preparation:
-
Prepare cell lysates from cancer cell lines (e.g., HEPG2, MCF7, SW1116, BGC823).[4]
2. Telomerase Reaction:
-
Mix the cell lysate with a reaction mixture containing a biotinylated TS primer, dNTPs, and the test compound.
-
Incubate to allow telomerase to add telomeric repeats to the primer.
3. PCR Amplification:
-
Amplify the extended products by PCR using specific primers.
4. ELISA Detection:
-
Detect the biotinylated PCR products using an ELISA-based method with a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.
-
Measure the absorbance to quantify telomerase activity.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.
Caption: General workflow for screening 1,3,4-oxadiazole libraries.
Caption: Mechanism of action for an enzyme-inhibiting 1,3,4-oxadiazole.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,3,4-oxadiazole derivatives as potential antitumor agents inhibiting the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxadiazole and Thiadiazole Derivatives
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the QSAR models for oxadiazole and thiadiazole derivatives, supported by experimental data and detailed methodologies.
The five-membered heterocyclic compounds, oxadiazoles and thiadiazoles, are recognized as important pharmacophores in medicinal chemistry.[1] Their structural similarity, with the replacement of an oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole, makes them ideal candidates for comparative molecular field analysis and other QSAR studies. These studies are instrumental in understanding the structure-activity relationships that govern their biological activities, which include anticancer, antibacterial, antifungal, and antitubercular properties.[2][3][4] This guide synthesizes findings from various studies to offer a comparative overview of QSAR models applied to these two important classes of compounds.
Data Presentation: A Comparative Look at QSAR Models
The predictive power of a QSAR model is paramount for the in-silico design of novel, potent drug candidates. The following tables summarize the statistical validation parameters from various 2D and 3D-QSAR studies on oxadiazole and thiadiazole derivatives, providing a clear comparison of their predictive capabilities across different biological targets.
Table 1: Comparative 2D-QSAR Model Statistics
| Compound Class | Biological Activity | Model Type | r² | q² | pred_r² | Reference |
| Oxadiazole Derivatives | Antitubercular | MLR | 0.9827 | 0.5754 | 0.8392 | [5] |
| Antitubercular | SW-MLR | 0.86 | 0.9 | - | [6] | |
| Thiadiazole Derivatives | Anticancer (Lung) | MLR | - | - | - | [7] |
| EGFR Inhibitors | 4D-QSAR | 0.82 | 0.67 (Q²LOO) | 0.78 | [8] |
Table 2: Comparative 3D-QSAR Model Statistics
| Compound Class | Biological Activity | Model Type | r² | q² | pred_r² | Reference |
| Oxadiazole Derivatives | Anticancer | CoMFA | - | - | - | [9] |
| Anticancer | CoMSIA | - | - | - | [9] | |
| Antibacterial | CoMFA | 0.85 | 0.70 | 0.77 | [10] | |
| Antibacterial | CoMSIA | 0.90 | 0.66 | 0.58 | [10] | |
| Antiproliferative | PLSR | 0.8713 | 0.7445 | 0.8109 | [11] | |
| Anti-Alzheimer | CoMFA | - | 0.692 | 0.6885 | [12] | |
| Anti-Alzheimer | CoMSIA | - | 0.696 | 0.6887 | [12] | |
| Thiadiazole Derivatives | Fungicidal | CoMFA | - | - | - | [4] |
| Fungicidal | CoMSIA | - | - | - | [4] | |
| Adenosine A3 Antagonists | MSA | 0.777 | 0.700 | - | [13] |
Experimental Protocols
The integrity of QSAR models is fundamentally dependent on the rigor of the experimental and computational methods employed. Below are detailed methodologies for the key experiments and computational steps cited in the development of the QSAR models for oxadiazole and thiadiazole derivatives.
Molecular Modeling and Optimization
The initial step in any QSAR study is the generation of 3D structures of the molecules and their energy minimization.
-
Methodology:
-
The 2D structures of the oxadiazole and thiadiazole derivatives are sketched using a chemical drawing tool.
-
These 2D structures are then converted into 3D models.
-
Energy minimization and geometry optimization are performed to obtain stable conformations. This is often achieved using quantum mechanical methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-31++G(d)) or semi-empirical methods like PM7.[2][6][7] The choice of method depends on the required accuracy and available computational resources.
-
Descriptor Calculation
Molecular descriptors are numerical values that characterize the properties of a molecule.
-
Software: DRAGON, Chembio3d, VLifeMDS.[12]
-
Methodology:
-
A wide range of descriptors are calculated for the optimized structures. These can be categorized as:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices, connectivity indices.
-
3D Descriptors: Geometrical descriptors, steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields in CoMFA.[10]
-
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.[6]
-
-
QSAR Model Development
The core of the QSAR study involves establishing a mathematical relationship between the calculated descriptors and the observed biological activity.
-
Methodology:
-
Data Set Splitting: The entire set of compounds is typically divided into a training set and a test set.[11] The training set is used to build the model, while the test set is used for external validation to assess its predictive power.
-
Model Building: Various statistical methods are employed to generate the QSAR equation:
-
Multiple Linear Regression (MLR): This method creates a linear relationship between the biological activity and two or more descriptors.[5]
-
Partial Least Squares (PLS): A regression method used in 3D-QSAR (CoMFA and CoMSIA) to handle a large number of correlated descriptors.[10]
-
k-Nearest Neighbor (kNN): A non-linear method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space.[5]
-
-
Model Validation
Validation is a critical step to ensure the robustness and predictive ability of the developed QSAR model.
-
Methodology:
-
Internal Validation:
-
Leave-One-Out Cross-Validation (q² or Q²LOO): In this process, one molecule is removed from the training set, and its activity is predicted by the model built from the remaining molecules. This is repeated for all molecules in the training set. A q² value greater than 0.5 is generally considered acceptable.[15]
-
-
External Validation:
-
Predictive r² (pred_r²): The predictive power of the model is tested on the external test set (molecules not used in model generation). A high pred_r² value (typically > 0.6) indicates good predictive ability.[15]
-
-
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation in the randomized model ensures that the original model is not due to chance correlation.[15]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow and relationships within the QSAR analysis process.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR study of antituberculosis activity of oxadiazole derivatives using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaji.net [oaji.net]
- 12. Robust and predictive 3D-QSAR models for predicting the activities of novel oxadiazole derivatives as multifunctional anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring 3D-QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate, and procedural information for the safe disposal of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a key building block in the synthesis of various bioactive molecules. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with regulatory standards.
Essential Safety and Chemical Data
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Property | Data |
| CAS Number | 4970-53-0[1] |
| Molecular Formula | C₅H₇N₃O₃[1] |
| Molecular Weight | 157.13 g/mol [1] |
| Appearance | Solid |
| Melting Point | 200-205 °C |
| Storage Temperature | 2-8°C |
| Hazard Statements | Causes skin and eye irritation. May be harmful if inhaled or swallowed. |
| Precautionary Statements | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site neutralization or treatment is not advised without specific, validated protocols. The primary route of disposal is through a licensed environmental waste management contractor.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, when handling this compound.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure lid.
-
If possible, use the original container for waste collection.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (4970-53-0), and the approximate quantity.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials.[3]
-
Ensure that the storage area is cool and dry.
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide the contractor with a full description of the waste material.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure. Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (CAS No. 4970-53-0) to ensure the safe management of this compound in a laboratory setting. The following protocols are based on available safety data for this compound and structurally related chemicals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The required PPE is categorized by the level of protection needed for different laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[1] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound.[1] |
Handling and Operational Plan
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a controlled laboratory environment.
1. Preparation:
-
Ensure you are wearing the appropriate PPE as specified in the table above before handling the compound.
-
Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Have an eyewash station and safety shower readily accessible.[2]
2. Handling:
-
Avoid breathing dust, vapor, mist, or gas.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
3. Storage:
-
Keep the container tightly closed.[2][3] The recommended storage temperature is 2-8°C.
-
Incompatible materials include oxidizing agents.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical aid if irritation develops or persists.[2][3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
